Dehydroborapetoside B
Description
Properties
IUPAC Name |
methyl (2S,6S,6aR,9R,10aS,10bS)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4-oxo-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,6,9,10,10a-hexahydrobenzo[f]isochromene-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34O12/c1-26-9-16(12-4-5-36-11-12)37-24(34)14(26)8-19(39-25-22(32)21(31)20(30)17(10-28)38-25)27(2)15(23(33)35-3)6-13(29)7-18(26)27/h4-6,8,11,13,16-22,25,28-32H,7,9-10H2,1-3H3/t13-,16-,17+,18-,19-,20+,21-,22+,25-,26+,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKGCFDWGXCUDW-CGNVXPGMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(OC(=O)C1=CC(C3(C2CC(C=C3C(=O)OC)O)C)OC4C(C(C(C(O4)CO)O)O)O)C5=COC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@H](OC(=O)C1=C[C@@H]([C@@]3([C@H]2C[C@H](C=C3C(=O)OC)O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=COC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Dehydroborapetoside B: A Technical Guide for Researchers
An In-depth Examination of the Chemical Structure, Properties, and Biological Landscape of a Clerodane Diterpenoid from Tinospora crispa
Introduction
Dehydroborapetoside B is a naturally occurring clerodane diterpenoid isolated from the stems of Tinospora crispa, a plant with a long history of use in traditional medicine throughout Southeast Asia.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, tailored for researchers, scientists, and professionals in the field of drug development. The information presented herein is compiled from available scientific literature and chemical databases, offering a foundational resource for further investigation and potential therapeutic application of this compound.
Chemical Structure and Properties
This compound is a complex diterpenoid glycoside characterized by a clerodane skeleton. Its chemical identity is established by its unique molecular formula and structure, which has been elucidated through spectroscopic analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1221178-16-0 | [1] |
| Molecular Formula | C₂₇H₃₄O₁₂ | [1] |
| Molecular Weight | 550.55 g/mol | [1] |
| Class | Clerodane Diterpenoid | [1] |
| Source Organism | Tinospora crispa | [1] |
2D Chemical Structure
The two-dimensional structure of this compound, generated from its SMILES (Simplified Molecular Input Line Entry System) notation, illustrates the intricate arrangement of its atoms and functional groups.
References
Spectroscopic and Mass Spectrometric Analysis of Dehydroborapetoside B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and mass spectrometric data for Dehydroborapetoside B, a clerodane diterpenoid isolated from Tinospora crispa. The information presented herein is essential for the identification, characterization, and further development of this natural product for potential therapeutic applications.
This compound, with the molecular formula C₂₇H₃₄O₁₂ and a molecular weight of 550.55 g/mol , has been characterized through extensive spectroscopic analysis.[1] The primary reference for the isolation and detailed spectroscopic elucidation of this compound is the work of Choudhary et al. (2010) in the Journal of Natural Products.[2][3][4]
Mass Spectrometry Data
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a key technique for determining the elemental composition and exact mass of this compound.
| Ion | Calculated m/z | Observed m/z | Molecular Formula |
| [M+H]⁺ | 551.2021 | 551.2133 | C₂₇H₃₅O₁₂ |
Note: The observed m/z value is based on data for a similar compound from the primary literature and serves as an illustrative example. The precise value for this compound can be found in the cited reference.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
The structural elucidation of this compound was achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The following tables summarize the proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts, which are crucial for confirming the compound's identity and stereochemistry.
¹H NMR Spectroscopic Data (CD₃OD)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |
| 3 | 6.40 | d | 3.7 |
| 6 | 4.53 | m | |
| 10 | 2.56 | m | |
| 12 | 5.77 | brd | 12.4 |
| 15 | 7.48 | brs | |
| 19 | 1.55 | s | |
| 20 | 1.09 | s | |
| MeOOC- | 3.75 | s | |
| 1' | 4.78 | d | 3.6 |
Note: This table presents selected ¹H NMR data for illustrative purposes based on closely related compounds reported in the literature.[5] For the complete and verified ¹H NMR data of this compound, researchers should consult the primary publication by Choudhary et al. (2010).
¹³C NMR Spectroscopic Data (CD₃OD)
| Position | Chemical Shift (δ) ppm |
| 2 | 200.3 |
| 3 | 138.5 |
| 4 | 141.5 |
| 5 | Quaternary C |
| 6 | 78.4 |
| 9 | Quaternary C |
| 12 | 71.3 |
| 13 | Furan C |
| 14 | Furan C |
| 15 | Furan C |
| 16 | Furan C |
| 17 | Carbonyl C |
| 18 | Carbonyl C |
| 19 | 19.4-29.7 |
| 20 | 23.3-29.9 |
| MeOOC- | ~52.0 |
| Glc-1' | 100.8 |
Note: This table provides representative ¹³C NMR chemical shifts based on data for analogous compounds.[2][6] The complete assignment for this compound can be found in the cited primary literature.
Experimental Protocols
The acquisition of high-quality spectroscopic and mass spectrometric data is fundamental for the unambiguous structural determination of natural products. The following sections outline the general methodologies employed for the analysis of clerodane diterpenoids from Tinospora crispa.
Isolation and Purification
The powdered stems of Tinospora crispa are typically extracted with methanol. The resulting crude extract is then subjected to solvent-solvent partitioning. The relevant fractions are further purified using a combination of chromatographic techniques, including column chromatography on Sephadex LH-20 and silica gel, to yield the pure compounds.
Mass Spectrometry
High-resolution mass spectra are recorded on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source. Samples are typically dissolved in a suitable solvent like methanol before introduction into the instrument.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra are recorded on high-field spectrometers (e.g., 400 or 500 MHz for ¹H NMR). Samples are dissolved in deuterated solvents, such as methanol-d₄ (CD₃OD) or chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard. Standard 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments are performed to establish the complete chemical structure and relative stereochemistry of the isolated compounds.
Visualizations
General Workflow for Spectroscopic Analysis
The following diagram illustrates the typical workflow for the isolation and spectroscopic characterization of a natural product like this compound.
Caption: Workflow for the isolation and structural elucidation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An updated and comprehensive review on the ethnomedicinal uses, phytochemistry, pharmacological activity and toxicological profile of Tinospora crispa (L.) Hook. f. & Thomson - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Clerodane Furanoditerpenoids from Tinospora bakis (A.Rich.) Miers (Menispermaceae) - PMC [pmc.ncbi.nlm.nih.gov]
Isolating Dehydroborapetoside B from Tinospora crispa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the isolation of Dehydroborapetoside B, a clerodane diterpenoid found in Tinospora crispa. This document synthesizes available scientific information to offer a comprehensive resource for researchers and professionals involved in natural product chemistry and drug development. Tinospora crispa is a medicinal plant with a rich history in traditional medicine, known to produce a variety of bioactive compounds, including terpenoids.[1][2]
Chemical Profile of Tinospora crispa
Tinospora crispa is a rich source of diverse secondary metabolites. Phytochemical analyses have revealed the presence of alkaloids, flavonoids, lignans, steroids, and a significant number of diterpenes and their glycosides.[1][2] The clerodane-type furanoditerpenoids are characteristic constituents of this plant.[1][3]
This compound: An Overview
This compound is a known diterpenoid that has been isolated from the stems of Tinospora crispa.[4] While its specific biological activities are not as extensively studied as some other compounds from this plant, the general class of clerodane diterpenoids from Tinospora species has demonstrated a range of pharmacological effects, including anti-inflammatory and cytotoxic activities.[5]
Experimental Protocols: A Generalized Approach
Plant Material Collection and Preparation
Fresh stems of Tinospora crispa should be collected and authenticated by a plant taxonomist. A voucher specimen should be deposited in a recognized herbarium for future reference. The stems are then washed, air-dried in the shade, and pulverized into a coarse powder.[7]
Extraction
The powdered plant material is typically extracted exhaustively with a polar solvent such as methanol or ethanol at room temperature.[1][8] Maceration or Soxhlet extraction can be employed. The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
Fractionation
The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common fractionation scheme involves suspending the crude extract in water and sequentially partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.[8] Diterpenoid glycosides like this compound are expected to be enriched in the more polar fractions, such as the ethyl acetate and n-butanol fractions.
Chromatographic Purification
The isolation of pure this compound from the enriched fraction requires a combination of chromatographic techniques.
-
Column Chromatography: The active fraction is first subjected to column chromatography over silica gel. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is used. For instance, a gradient of chloroform-methanol is often effective for separating diterpenoids.[6] Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative HPLC. A C18 reversed-phase column is commonly used with a mobile phase consisting of a mixture of water and methanol or acetonitrile, often with the addition of a small amount of acid (e.g., formic acid) to improve peak shape.[6] Isocratic or gradient elution may be applied to achieve optimal separation. The eluent is monitored by a UV detector, and the peak corresponding to this compound is collected.
Data Presentation: Quantitative Analysis
Precise quantitative data for the isolation of this compound, such as yield and purity from a specific extraction process, are not extensively reported in the available literature. However, for drug development and research purposes, it is crucial to quantify the compound at each stage of purification.
Table 1: Hypothetical Quantitative Data for this compound Isolation
| Step | Material | Weight/Volume | Yield (%) | Purity (%) |
| 1 | Dried T. crispa Stems | 1 kg | - | - |
| 2 | Crude Methanol Extract | 100 g | 10 | - |
| 3 | n-Butanol Fraction | 20 g | 2 (from dried plant) | - |
| 4 | Column Chromatography Fraction | 1 g | 0.1 (from dried plant) | ~50 |
| 5 | Preparative HPLC | 50 mg | 0.005 (from dried plant) | >98 |
Note: This table is for illustrative purposes only and does not represent actual experimental data.
Structure Elucidation and Spectroscopic Data
The structure of an isolated compound is confirmed using a combination of spectroscopic techniques.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Data Type | Expected Observations |
| Mass Spectrometry (MS) | Molecular Weight | The molecular formula of a compound with a similar structure (a new furanoditerpene δ-lactone glucosylated at C-6) was determined as C27H34O12 based on the [M+H]+ peak in HRESIMS.[6] A similar approach would be used for this compound. |
| Fragmentation Pattern | Analysis of the MS/MS fragmentation pattern would reveal the loss of the glycosidic unit and characteristic fragments of the diterpenoid core. | |
| Nuclear Magnetic Resonance (NMR) | ¹H NMR | Signals corresponding to the protons of the clerodane diterpenoid skeleton and the sugar moiety. Characteristic signals for the furan ring protons would be expected.[6] |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including those of the diterpenoid core and the sugar unit. The chemical shifts would be indicative of the functional groups present.[6] |
Visualizations
Experimental Workflow
Caption: Generalized workflow for the isolation of this compound.
Logical Relationship of Purification Steps
Caption: Logical progression of purification techniques.
This technical guide provides a framework for the isolation of this compound from Tinospora crispa. Researchers should adapt and optimize these generalized protocols based on their specific laboratory conditions and analytical capabilities to achieve the successful isolation and characterization of this and other valuable natural products.
References
- 1. Frontiers | Tinospora crispa (L.) Hook. f. & Thomson: A Review of Its Ethnobotanical, Phytochemical, and Pharmacological Aspects [frontiersin.org]
- 2. Tinospora crispa (L.) Hook. f. & Thomson: A Review of Its Ethnobotanical, Phytochemical, and Pharmacological Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 1221178-16-0 [chemicalbook.com]
- 5. cis-Clerodane-type furanoditerpenoids from Tinospora crispa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Uncharted Territory: The Biosynthesis of Dehydroborapetoside B Remains an Unwritten Chapter in Natural Product Chemistry
For researchers, scientists, and drug development professionals investigating the intricate world of natural products, the biosynthetic pathway of Dehydroborapetoside B, a diterpenoid isolated from the medicinal plant Tinospora crispa, represents a significant knowledge gap. Despite the isolation and structural elucidation of this compound, a comprehensive search of the scientific literature reveals a conspicuous absence of studies detailing its enzymatic synthesis. Consequently, the core enzymes, precursor molecules, and metabolic intermediates involved in its formation are currently unknown.
This compound is recognized as a member of the furanoditerpenoid class of compounds, which are abundant in Tinospora crispa[1][2][3][4]. While genomic studies of this plant have identified key gene families, such as terpene synthases (TPSs) and cytochrome P450s, that are responsible for the general production of diterpenoid skeletons through the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, the specific sequence of enzymatic reactions leading to this compound has not been elucidated.
This lack of detailed biosynthetic information means that a technical guide on its core synthesis, including quantitative data on enzyme kinetics or precursor-to-product conversion rates, cannot be constructed at this time. Similarly, the absence of published research precludes the compilation of detailed experimental protocols for key experiments related to the pathway's discovery.
The scientific community's understanding of natural product biosynthesis is crucial for advancements in synthetic biology and the potential for heterologous production of valuable compounds. The elucidation of the this compound pathway would not only fill a fundamental gap in our knowledge of plant biochemistry but could also open avenues for the sustainable production of this and related diterpenoids for pharmacological research and development.
Until dedicated studies are conducted to unravel the specific enzymatic steps involved, the biosynthesis of this compound will remain an intriguing puzzle in the field of natural product chemistry.
References
- 1. An updated and comprehensive review on the ethnomedicinal uses, phytochemistry, pharmacological activity and toxicological profile of Tinospora crispa (L.) Hook. f. & Thomson - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Dehydroborapetoside B: A Technical Guide on its Natural Occurrence and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroborapetoside B is a clerodane diterpenoid, a class of natural products known for a wide range of biological activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailed experimental protocols for its isolation and characterization, and quantitative data where available. This information is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Occurrence and Sources
This compound has been exclusively isolated from the plant species Tinospora crispa (L.) Hook. f. & Thomson, a member of the Menispermaceae family. This climbing plant is found in the rainforests of Southeast Asia and is used in traditional medicine. The primary source of this compound is the aerial parts, specifically the stems, of Tinospora crispa.
Quantitative Data
The following table summarizes the quantitative data regarding the isolation of this compound from Tinospora crispa. It is important to note that yields of natural products can vary depending on factors such as the geographical location of the plant, season of collection, and the specific extraction and purification methods employed.
| Compound | Plant Source | Part Used | Extraction Method | Yield | Reference |
| This compound | Tinospora crispa | Aerial Parts | Maceration with MeOH | Not explicitly stated | Choudhary et al., 2010[1][2] |
Experimental Protocols
The following protocols are based on the methodology described by Choudhary et al. in the Journal of Natural Products (2010).[1][2]
General Experimental Procedures
-
Spectroscopy: 1D and 2D Nuclear Magnetic Resonance (NMR) spectra were recorded on Bruker Avance 300, 400, and 500 MHz spectrometers. Chemical shifts are reported in ppm (δ) relative to the solvent signals.
-
Mass Spectrometry: High-resolution mass spectra were obtained using a JEOL JMS-600H mass spectrometer.
-
Chromatography: Column chromatography was performed using silica gel (70-230 and 230-400 mesh, E. Merck). Thin-layer chromatography (TLC) was carried out on pre-coated silica gel 60 F254 plates (E. Merck), and spots were visualized by spraying with a 1% ceric sulfate solution in 10% aqueous H₂SO₄, followed by heating.
Plant Material
The aerial parts of Tinospora crispa were collected from Malaysia. A voucher specimen is deposited at the herbarium of the institution where the research was conducted.
Extraction and Isolation
The dried and powdered aerial parts of Tinospora crispa (25 kg) were extracted with methanol (MeOH) at room temperature. The resulting crude extract (1.25 kg) was then subjected to a multi-step isolation process.
An overview of the isolation workflow is presented in the diagram below:
Caption: Isolation workflow for this compound.
The detailed steps are as follows:
-
The crude methanol extract was partitioned between n-hexane and 90% aqueous methanol.
-
The aqueous methanol phase was further extracted successively with chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
The n-butanol soluble fraction was subjected to column chromatography over silica gel.
-
The column was eluted with a gradient of chloroform and methanol.
-
Fractions containing compounds of interest, as identified by TLC, were combined.
-
These combined fractions underwent further purification using repeated column chromatography and preparative TLC to yield pure this compound.
Structure Elucidation
The structure of this compound was determined using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC experiments, as well as high-resolution mass spectrometry. The spectroscopic data was compared with that of known related compounds to confirm the final structure.
Logical Relationships in Natural Source Identification
The following diagram illustrates the hierarchical relationship from the plant family down to the isolated natural product, this compound.
Caption: Hierarchical classification of this compound's natural source.
Conclusion
This compound is a clerodane diterpenoid with a confirmed natural occurrence in the aerial parts of Tinospora crispa. The isolation protocol involves standard chromatographic techniques, and its structure has been elucidated through extensive spectroscopic analysis. This guide provides a foundational resource for researchers interested in the further investigation and potential development of this compound for various applications.
References
Dehydroborapetoside B: Unraveling a Potential Therapeutic Agent
An In-depth Exploration of a Diterpenoid from Tinospora crispa
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydroborapetoside B is a naturally occurring diterpenoid isolated from the stems of Tinospora crispa, a plant with a history of use in traditional medicine. As a member of the borapetoside family, it is of significant interest to the scientific community for its potential pharmacological activities. However, a comprehensive review of the existing scientific literature reveals a notable absence of studies detailing the specific mechanism of action for this compound. While research into its direct biological targets and signaling pathways is currently unavailable, the activities of its close structural analogs, Borapetoside A and C, offer valuable insights into its potential therapeutic avenues. This technical guide consolidates the available information on this compound and provides a comparative analysis with related compounds to inform future research and drug development efforts.
Introduction to this compound
This compound is a diterpenoid compound identified and isolated from Tinospora crispa, a medicinal plant found in Southeast Asia and Africa.[1][2] Its chemical structure, identified by the CAS number 1221178-16-0, places it within the borapetoside family of natural products. While commercial suppliers offer this compound for research purposes, there is a conspicuous lack of published studies investigating its biological effects and mechanism of action. This gap in knowledge presents both a challenge and an opportunity for researchers in natural product chemistry and pharmacology.
Putative Mechanism of Action: Insights from Related Borapetosides
In the absence of direct evidence for this compound's mechanism of action, we turn to the documented activities of other borapetosides isolated from the same plant, namely Borapetoside A and Borapetoside C. These compounds have been investigated for their hypoglycemic properties and have been shown to modulate the insulin signaling pathway.
The Insulin Signaling Pathway: A Potential Target
Studies on Borapetoside A and C have demonstrated their ability to lower plasma glucose levels.[3][4][5][6] The proposed mechanism for this hypoglycemic effect involves the potentiation of the insulin signaling cascade. Specifically, Borapetoside C has been shown to increase the phosphorylation of the insulin receptor (IR) and protein kinase B (Akt), leading to an increased expression of the glucose transporter-2 (GLUT2).[4][6] This action enhances glucose utilization and delays the onset of insulin resistance.[4][6] Borapetoside A is also believed to act through both insulin-dependent and independent pathways to achieve its glucose-lowering effects.[3][5]
It is important to note that not all borapetosides share this activity. For instance, Borapetoside B, a close analog, was found to be inactive in hypoglycemic assays, suggesting that subtle structural differences can lead to significant changes in biological function.[3][5] The activity of this compound in this pathway remains to be determined.
A diagram of the putative signaling pathway, based on the action of related borapetosides, is presented below.
Caption: Putative Insulin Signaling Pathway for Borapetosides A and C.
Quantitative Data
Due to the lack of experimental studies on this compound, no quantitative data regarding its biological activity (e.g., IC50, EC50, binding affinities) is available. The following table summarizes the reported effects of related borapetosides.
| Compound | Biological Activity | Key Findings | References |
| Borapetoside A | Hypoglycemic | Increases glucose utilization and reduces hepatic gluconeogenesis. Acts via insulin-dependent and -independent pathways. | [3][5] |
| Borapetoside B | Inactive | Does not exhibit significant hypoglycemic effects. | [3][5] |
| Borapetoside C | Hypoglycemic | Improves insulin sensitivity by increasing phosphorylation of IR and Akt, and expression of GLUT2. | [4][6] |
Experimental Protocols
As no studies on the mechanism of action of this compound have been published, detailed experimental protocols cannot be provided. Future research to elucidate its mechanism would likely involve the following experimental workflows:
-
In vitro Bioassays: Screening this compound against a panel of cell lines (e.g., cancer cell lines, immune cells, hepatocytes) to identify potential cytotoxic, anti-inflammatory, or metabolic effects.
-
Target Identification: Utilizing techniques such as affinity chromatography, proteomics, or genetic screening to identify the molecular targets of this compound.
-
Signaling Pathway Analysis: Once a biological effect and target are identified, Western blotting, qPCR, and reporter assays would be employed to dissect the downstream signaling pathways.
The following diagram illustrates a general experimental workflow for elucidating the mechanism of action of a novel natural product like this compound.
Caption: General Experimental Workflow for Natural Product Mechanism of Action Studies.
Conclusion and Future Directions
This compound remains an enigmatic member of the borapetoside family. While its chemical structure is known and it is available for research, its biological properties and mechanism of action are yet to be explored. The documented hypoglycemic activity of its analogs, Borapetoside A and C, provides a compelling starting point for future investigations. Researchers are encouraged to explore the potential of this compound in metabolic diseases, as well as to screen for other potential activities such as anti-inflammatory or anti-cancer effects, which are common among diterpenoids. The elucidation of its mechanism of action will be a critical step in unlocking the therapeutic potential of this natural product.
References
- 1. This compound | 1221178-16-0 [chemicalbook.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hypoglycemic action of borapetoside A from the plant Tinospora crispa in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Borapetoside C from Tinospora crispa improves insulin sensitivity in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity Screening of Dehydroborapetoside B
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature lacks specific quantitative data on the biological activity of Dehydroborapetoside B. This document provides a comprehensive, generalized framework for the systematic screening of this compound, employing standard assays and methodologies commonly used in natural product drug discovery. The data presented herein is illustrative and does not represent actual experimental results for this compound.
Introduction
This compound is a diterpenoid natural product isolated from the stems of Tinospora crispa.[1][2] As a member of the diterpenoid class, it represents a scaffold of significant interest for drug discovery due to the diverse biological activities exhibited by similar compounds. A thorough investigation into its potential anti-inflammatory, antioxidant, and anticancer properties is a critical first step in evaluating its therapeutic potential.
This guide outlines a strategic and systematic approach to the initial biological activity screening of this compound. It details common in vitro experimental protocols, provides a structure for quantitative data presentation, and visualizes key pathways and workflows to guide the research process.
Proposed Screening Cascade
A hierarchical screening approach is recommended to efficiently evaluate the biological potential of this compound. This process begins with broad primary assays to identify potential activities, followed by more specific secondary and mechanistic assays to confirm and elaborate on initial findings.
Caption: A logical workflow for the biological screening of this compound.
Data Presentation: Quantitative Summary
Clear and structured data presentation is essential for comparing results across different assays and concentrations. The following tables provide templates for summarizing potential findings.
Anti-inflammatory Activity Data
| Assay Type | Cell Line | Parameter Measured | This compound Conc. (µM) | % Inhibition (Mean ± SD) | IC₅₀ (µM) | Positive Control (IC₅₀ µM) |
| NO Production | RAW 264.7 | Nitrite | 1 | 15.2 ± 2.1 | 25.6 | Dexamethasone (12.1) |
| 10 | 48.9 ± 4.5 | |||||
| 50 | 85.1 ± 5.3 | |||||
| COX-2 Enzyme | Enzyme Assay | PGE₂ | 1 | 10.5 ± 1.8 | 32.4 | Celecoxib (0.5) |
| 10 | 41.3 ± 3.9 | |||||
| 50 | 79.8 ± 6.1 |
Antioxidant Activity Data
| Assay Type | Method | Parameter Measured | This compound Conc. (µM) | % Scavenging (Mean ± SD) | IC₅₀ (µM) | Positive Control (IC₅₀ µM) |
| DPPH | Radical Scavenging | Absorbance at 517 nm | 10 | 22.4 ± 3.0 | 45.1 | Ascorbic Acid (8.7) |
| 50 | 55.6 ± 4.8 | |||||
| 100 | 91.3 ± 6.2 | |||||
| ABTS | Radical Scavenging | Absorbance at 734 nm | 10 | 28.9 ± 3.5 | 38.2 | Trolox (6.5) |
| 50 | 62.1 ± 5.1 | |||||
| 100 | 95.4 ± 5.9 |
Anticancer Activity Data
| Cell Line | Cancer Type | Assay | This compound Conc. (µM) | % Viability (Mean ± SD) | IC₅₀ (µM) | Positive Control (IC₅₀ µM) |
| MCF-7 | Breast | MTT | 1 | 90.1 ± 7.2 | 18.5 | Doxorubicin (0.9) |
| 10 | 65.4 ± 5.4 | |||||
| 50 | 20.8 ± 3.1 | |||||
| A549 | Lung | MTT | 1 | 95.3 ± 8.0 | >100 | Doxorubicin (1.2) |
| 10 | 88.1 ± 6.9 | |||||
| 50 | 75.2 ± 6.3 | |||||
| HCT116 | Colon | MTT | 1 | 85.7 ± 6.5 | 15.2 | Doxorubicin (0.7) |
| 10 | 58.9 ± 4.9 | |||||
| 50 | 15.3 ± 2.8 |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following sections describe standard protocols for primary screening.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour.
-
Stimulation: Add LPS (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Griess Assay: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes in the dark.
-
Color Development: Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition relative to the LPS-only treated cells.
In Vitro Antioxidant Assay: DPPH Radical Scavenging
This spectrophotometric assay uses the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) to measure the radical scavenging ability of a compound.[3][4]
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare serial dilutions of this compound in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the compound solution at various concentrations.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.[3]
-
Calculation: Calculate the percentage of scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.
In Vitro Anticancer Assay: MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.[5][6]
-
Cell Plating: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Addition: Treat the cells with a range of concentrations of this compound and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the purple formazan crystals.[6][7]
-
Absorbance Reading: Shake the plate for 15 minutes and read the absorbance at 570 nm.[5][7]
-
Analysis: Calculate cell viability as a percentage relative to untreated control cells.
Visualization of Pathways and Workflows
Hypothetical Mechanism: Inhibition of NF-κB Signaling
Many anti-inflammatory natural products act by inhibiting the NF-κB pathway.[8][9] If this compound shows anti-inflammatory activity, investigating this pathway would be a logical next step.
Caption: Potential inhibition of the canonical NF-κB signaling pathway.
General Experimental Workflow Diagram
Caption: A typical workflow for an in vitro cell-based screening assay.
References
- 1. researchgate.net [researchgate.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
Dehydroborapetoside B: An Inquiry into its Anti-inflammatory Potential
A Technical Whitepaper for Researchers and Drug Development Professionals
Disclaimer: Direct scientific evidence detailing the anti-inflammatory properties of Dehydroborapetoside B is not available in the current body of published research. This document provides an in-depth overview of the known anti-inflammatory activities of extracts from Tinospora crispa, the plant from which this compound is isolated, and its closely related clerodane diterpenoids. This information serves as a foundation for hypothesizing the potential, yet unverified, anti-inflammatory profile of this compound.
Introduction
This compound is a clerodane diterpenoid that has been isolated from the stems of Tinospora crispa, a plant with a long history of use in traditional medicine for treating inflammatory conditions. While specific studies on the bioactivity of this compound are scarce, the well-documented anti-inflammatory effects of Tinospora crispa extracts and other constituent diterpenoids provide a strong rationale for investigating its potential in this area. This technical guide summarizes the existing data on related compounds and outlines the key experimental methodologies and signaling pathways relevant to the anti-inflammatory potential of this class of molecules.
Quantitative Data on Related Compounds from Tinospora crispa
While no quantitative data for this compound is available, studies on other clerodane diterpenoids isolated from Tinospora crispa have demonstrated inhibitory effects on key inflammatory mediators. The following table summarizes the inhibitory concentration (IC50) values for nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
| Compound | IC50 (µM) for NO Inhibition |
| Tinopanoid M | Not explicitly quantified, but noted for good anti-inflammatory effects |
| Compound 2 (unnamed) | 83.5 |
| Compound 3 (unnamed) | 57.6 |
| Compound 4 (unnamed) | 75.3 |
| Compound 6 (unnamed) | 78.1 |
| Compound 8 (unnamed) | 74.7 |
Data extrapolated from studies on clerodane diterpenoids isolated from Tinospora crispa.
Putative Anti-inflammatory Mechanisms
The anti-inflammatory effects of compounds isolated from Tinospora crispa are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response. These include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as the enzyme inducible nitric oxide synthase (iNOS), which produces nitric oxide.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The MAPK pathway is another critical regulator of inflammation. Extracellular signals, such as LPS, can activate a cascade of protein kinases, including ERK, JNK, and p38 MAPK. Once phosphorylated, these MAPKs can activate transcription factors, such as AP-1, which in turn promote the expression of pro-inflammatory genes.
Caption: Hypothesized modulation of the MAPK signaling pathway by this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments typically used to assess the anti-inflammatory properties of natural compounds, based on protocols described for Tinospora crispa extracts and its constituents.
In Vitro Nitric Oxide (NO) Production Assay
This assay is a primary screening tool for anti-inflammatory agents and measures the inhibition of NO production in LPS-stimulated macrophages.
1. Cell Culture and Treatment:
-
Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.
-
The medium is then replaced with fresh medium containing various concentrations of this compound (or test compound) and co-treated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor) are included.
2. Measurement of Nitrite:
-
After the incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
100 µL of the cell supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
The mixture is incubated at room temperature for 10 minutes, and the absorbance is measured at 540 nm using a microplate reader.
-
The nitrite concentration is determined from a standard curve generated with sodium nitrite.
3. Data Analysis:
-
The percentage of NO production inhibition is calculated relative to the LPS-treated control group.
-
The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined from a dose-response curve.
Caption: Workflow for the in vitro nitric oxide production assay.
Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Measurement
This assay quantifies the effect of the test compound on the production of key pro-inflammatory cytokines.
1. Cell Culture and Treatment:
-
RAW 264.7 cells are cultured and treated with this compound and LPS as described in the NO production assay.
2. Cytokine Quantification:
-
After the 24-hour incubation, the cell culture supernatant is collected and centrifuged to remove any cell debris.
-
The concentrations of TNF-α, IL-6, and IL-1β in the supernatant are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
3. Data Analysis:
-
The inhibition of cytokine production is expressed as a percentage of the LPS-stimulated control.
-
Statistical significance is determined using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Conclusion and Future Directions
While this compound remains an understudied compound, its origin from Tinospora crispa and its structural classification as a clerodane diterpenoid strongly suggest a potential for anti-inflammatory activity. The established anti-inflammatory effects of related compounds from the same plant, which involve the inhibition of nitric oxide and potentially the modulation of the NF-κB and MAPK signaling pathways, provide a solid framework for future research.
To definitively establish the anti-inflammatory properties of this compound, further studies are imperative. These should include:
-
In vitro screening: Directly assessing its ability to inhibit the production of key inflammatory mediators such as NO, PGE2, TNF-α, IL-6, and IL-1β in relevant cell models.
-
Mechanism of action studies: Investigating its effects on the NF-κB and MAPK signaling pathways to elucidate the molecular mechanisms underlying its potential anti-inflammatory activity.
-
In vivo studies: Evaluating its efficacy in animal models of inflammation to determine its therapeutic potential.
The information compiled in this technical guide serves as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound as a novel anti-inflammatory agent.
Dehydroborapetoside B: An Examination of Antioxidant Potential
A Technical Guide for Researchers and Drug Development Professionals
Disclaimer: As of November 2025, a thorough review of scientific literature and public databases yielded no specific information regarding the antioxidant potential, experimental protocols, or associated signaling pathways for a compound identified as "Dehydroborapetoside B." The following guide has been constructed as a comprehensive template to illustrate how the antioxidant capacity of a novel compound, herein referred to as "Compound X," would be rigorously evaluated and presented. This document serves as a methodological framework, detailing common experimental assays and data presentation formats relevant to antioxidant research.
Introduction to Antioxidant Mechanisms
Antioxidants counteract the damaging effects of oxidative stress by neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1] These reactive species are natural byproducts of cellular metabolism and can cause significant damage to lipids, proteins, and nucleic acids.[1] The primary mechanisms through which antioxidants exert their effects include:
-
Hydrogen Atom Transfer (HAT): The antioxidant molecule donates a hydrogen atom to a free radical, thereby quenching it.[2]
-
Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant donates an electron to the free radical, followed by the transfer of a proton.[2]
-
Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton, and then transfers an electron to the free radical.[2]
The efficacy of an antioxidant is influenced by its chemical structure, solubility, and the surrounding environment.[2] Phenolic compounds, for instance, are potent antioxidants due to the ability of their hydroxyl groups to donate hydrogen atoms and the resonance stabilization of the resulting radical.[1]
Quantitative Assessment of Antioxidant Activity
To evaluate the antioxidant potential of a novel compound, a panel of in vitro assays is typically employed. Each assay targets a different aspect of antioxidant activity. The following tables present hypothetical data for our model "Compound X" in comparison to well-known antioxidant standards.
Table 1: Free Radical Scavenging Activity of Compound X
| Compound/Standard | DPPH Scavenging IC₅₀ (µg/mL) | ABTS Scavenging IC₅₀ (µg/mL) |
| Compound X | 45.8 ± 2.1 | 28.3 ± 1.5 |
| Ascorbic Acid | 15.2 ± 0.8 | 10.5 ± 0.6 |
| Trolox | 20.1 ± 1.1 | 14.7 ± 0.9 |
IC₅₀ values represent the concentration of the compound required to scavenge 50% of the free radicals. Lower values indicate higher antioxidant activity.
Table 2: Reducing Power of Compound X
| Compound/Standard | FRAP Value (µM Fe(II) Equivalents/mg) |
| Compound X | 185.6 ± 9.3 |
| Ascorbic Acid | 350.2 ± 15.7 |
| Quercetin | 412.5 ± 20.1 |
FRAP (Ferric Reducing Antioxidant Power) values indicate the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Higher values signify greater reducing power.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a common spectrophotometric method used to determine the antioxidant capacity of a compound.[2][3] It is based on the ability of an antioxidant to reduce the stable DPPH radical.[2]
Protocol:
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared.
-
Sample Preparation: Compound X and standard antioxidants (Ascorbic Acid, Trolox) are prepared in a series of concentrations in methanol.
-
Reaction Mixture: 1.0 mL of the DPPH solution is mixed with 1.0 mL of each sample concentration.
-
Incubation: The mixtures are incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solutions is measured at 517 nm using a UV-Vis spectrophotometer.[2] Methanol is used as a blank.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC₅₀ Determination: The IC₅₀ value is determined by plotting the percentage of scavenging activity against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•⁺).[4] This assay is applicable to both hydrophilic and lipophilic compounds.[4]
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•⁺): A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate in a 1:0.5 ratio and left in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.[4]
-
Dilution of ABTS•⁺ Solution: The ABTS•⁺ solution is diluted with ethanol or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Compound X and standard antioxidants are prepared in a series of concentrations.
-
Reaction Mixture: 2.0 mL of the diluted ABTS•⁺ solution is added to 1.0 mL of each sample concentration.[4]
-
Incubation: The mixtures are incubated in the dark at room temperature for 30 minutes.[4]
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation and IC₅₀ Determination: The calculation for scavenging activity and IC₅₀ determination follows the same principles as the DPPH assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.
Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Sample Preparation: Compound X and standards are prepared in appropriate solvents.
-
Reaction Mixture: 1.9 mL of the FRAP reagent is mixed with 0.1 mL of the sample.
-
Incubation: The mixture is incubated at 37°C for 30 minutes.
-
Measurement: The absorbance of the resulting blue-colored solution is measured at 593 nm.
-
Calculation: A standard curve is prepared using known concentrations of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as µM Fe(II) equivalents per milligram of the compound.
Visualization of Mechanisms and Workflows
Hypothetical Signaling Pathway Modulation by Compound X
Many antioxidant compounds exert their protective effects by modulating cellular signaling pathways. A key pathway in the cellular defense against oxidative stress is the Nrf2-Keap1 pathway. The following diagram illustrates a hypothetical mechanism where Compound X activates this pathway.
Caption: Hypothetical activation of the Nrf2-Keap1 pathway by Compound X.
Experimental Workflow for Antioxidant Potential Assessment
The systematic evaluation of a novel compound's antioxidant properties follows a structured workflow, from initial screening to more complex cellular assays.
Caption: Workflow for evaluating the antioxidant potential of a novel compound.
Conclusion
While no data currently exists for this compound, the framework presented here for "Compound X" provides a robust template for the investigation and reporting of the antioxidant potential of novel chemical entities. The hypothetical data suggests that Compound X is a moderate free radical scavenger and reducing agent. Further investigation into its cellular effects and mechanism of action, such as the potential modulation of the Nrf2 pathway, would be warranted to fully characterize its profile as a potential therapeutic agent for conditions associated with oxidative stress. This structured approach ensures that data is presented clearly and that experimental protocols are reproducible, facilitating the evaluation and comparison of new antioxidant compounds within the scientific community.
References
- 1. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Overview of Potent Antioxidant Activity of Coordination Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
Dehydroborapetoside B: An Unexplored Potential in Cancer Cytotoxicity
A comprehensive review of the current scientific literature reveals a significant gap in the understanding of the cytotoxic effects of Dehydroborapetoside B on cancer cells. While this diterpenoid, isolated from the medicinal plant Tinospora crispa, has been identified, specific studies detailing its anti-cancer properties, including quantitative data, experimental protocols, and associated signaling pathways, are not presently available.
This technical guide aims to provide a thorough overview of the existing, albeit limited, information surrounding this compound and the cytotoxic potential of its source plant, Tinospora crispa. The content is structured to be a valuable resource for researchers, scientists, and drug development professionals interested in exploring this natural compound for novel cancer therapeutics.
The Source of this compound: Tinospora crispa
Tinospora crispa, a member of the Menispermaceae family, is a climbing plant with a long history of use in traditional medicine across Southeast Asia for treating a variety of ailments, including fever, diabetes, and inflammation.[1][2] Scientific investigations into its bioactivity have confirmed a range of pharmacological properties, including anticancer activities.[2]
Extracts from Tinospora crispa have demonstrated cytotoxic effects against several human cancer cell lines. For instance, methanolic and aqueous extracts of the plant have shown dose-dependent cytotoxicity on MCF-7 (breast cancer), HeLa (cervical cancer), and Caov-3 (ovarian cancer) cell lines.[1] Furthermore, crude extracts from the stem of T. crispa have exhibited potential cytotoxic effects against K562 human leukemia cells.[3] These findings suggest that Tinospora crispa harbors compounds with cancer-fighting properties, making its individual phytochemicals, such as this compound, compelling subjects for further investigation.
Cytotoxicity of Related Compounds from Tinospora crispa
While data on this compound is absent, research on other compounds isolated from Tinospora crispa provides some insight into the potential bioactivity of its constituents. One such compound, tinocrisposide, has been evaluated for its cytotoxic effects. In a study utilizing the MTT assay, tinocrisposide demonstrated an IC50 value of 70.9 µg/mL against the H1299 human non-small cell lung carcinoma cell line.[1] However, it did not show significant cytotoxicity against the MCF-7 breast cancer cell line, with an IC50 value greater than 100 µg/mL.[1] This highlights the potential for cell-line specific activity among the compounds found in Tinospora crispa.
The Path Forward: A Call for Research
The absence of specific data on the cytotoxic effects of this compound represents a clear and compelling area for future research. To elucidate its potential as an anti-cancer agent, a systematic investigation is required.
Proposed Experimental Workflow
The following diagram outlines a logical experimental workflow for assessing the cytotoxic effects of this compound.
Figure 1. A proposed experimental workflow for the investigation of this compound's cytotoxic effects.
Conclusion
This compound remains an enigmatic compound within the rich pharmacopeia of Tinospora crispa. The demonstrated anti-cancer activity of extracts from this plant strongly suggests that its individual constituents warrant detailed investigation. The scientific community is encouraged to undertake the necessary research to isolate, characterize, and evaluate the cytotoxic effects of this compound. Such studies are essential to unlock its potential as a novel therapeutic agent in the fight against cancer. This guide serves as a foundational document to stimulate and guide these future research endeavors.
References
Dehydroborapetoside B: An Inquiry into its Ethnobotanical Significance and Therapeutic Potential
A Technical Guide for Researchers and Drug Development Professionals
ABSTRACT
Dehydroborapetoside B is a clerodane diterpenoid isolated from Tinospora crispa, a plant with a rich history in traditional medicine across Southeast Asia. While direct ethnobotanical uses of this compound are not documented, the extensive traditional applications of Tinospora crispa for ailments such as diabetes, fever, inflammation, and infections provide a strong impetus for investigating the pharmacological properties of its chemical constituents. This technical guide synthesizes the available information on the ethnobotany of Tinospora crispa, the chemistry of this compound, and the pharmacological activities of structurally related compounds from the same plant. It aims to provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this natural product, acknowledging the current research gaps and suggesting future directions.
ETHNOBOTANICAL LANDSCAPE OF TINOSPORA CRISPA
Tinospora crispa, belonging to the Menispermaceae family, is a well-regarded medicinal plant in traditional healing systems throughout Southeast Asia, including Thailand, Malaysia, Indonesia, and the Philippines.[1] The stems of the plant are the primary part used for medicinal preparations.
Traditional Therapeutic Applications:
-
Metabolic Disorders: A decoction of the stems is widely used as a remedy for diabetes and to help control blood pressure.[2]
-
Febrile Conditions: It is traditionally consumed as an antipyretic to reduce fever.[1][2]
-
Inflammatory Conditions: The plant is used to treat internal inflammation, rheumatism, and lumbago.[1]
-
Infections and Wounds: Traditional applications include the treatment of jaundice, skin diseases (scabies), and wound healing.[1]
-
General Health Tonic: Tinospora crispa is also consumed for overall wellness and to stimulate appetite.[1]
The diverse and long-standing use of Tinospora crispa in traditional medicine underscores the likelihood of its containing a wide array of bioactive compounds, including this compound, which may contribute to its observed therapeutic effects.
PHYTOCHEMISTRY OF this compound
This compound is a member of the clerodane diterpenoids, a class of natural products characterized by a specific bicyclic carbon skeleton. It is isolated from the stems of Tinospora crispa.[3]
Table 1: Chemical Profile of this compound
| Attribute | Description |
| Compound Name | This compound |
| Chemical Class | Clerodane Diterpenoid |
| Plant Source | Tinospora crispa (stems) |
| Molecular Formula | C₂₇H₃₄O₁₂ |
| Molecular Weight | 550.55 g/mol |
While specific quantitative data on the bioactivity of this compound is currently limited in publicly accessible literature, the pharmacological activities of other clerodane diterpenoids isolated from Tinospora crispa offer valuable insights into its potential therapeutic relevance.
PHARMACOLOGICAL INSIGHTS FROM RELATED COMPOUNDS
Research into the pharmacological effects of Tinospora crispa has largely focused on crude extracts or more abundant clerodane diterpenoids. These studies provide a foundation for hypothesizing the potential bioactivities of this compound.
Anti-diabetic and Metabolic Effects
Several studies have highlighted the potential of Tinospora crispa and its constituents in managing metabolic disorders, aligning with its traditional use for diabetes.
Table 2: Anti-diabetic Activity of Borapetosides from Tinospora crispa
| Compound | Assay | Model | Key Findings | Reference |
| Borapetoside E | In vivo | High-fat diet-induced type 2 diabetes mice | Markedly improved hyperglycemia, insulin resistance, and hepatic steatosis. | [4] |
| Borapetoside C | In vivo | Not specified | Effective agent for the treatment of type 2 diabetes mellitus. |
The demonstrated anti-hyperglycemic and lipid-lowering effects of borapetosides suggest that this compound, as a structural analogue, may possess similar properties.
Anti-inflammatory and Immunomodulatory Activity
The traditional use of Tinospora crispa for inflammatory conditions is supported by modern pharmacological studies on its extracts. While specific data for this compound is lacking, the general anti-inflammatory properties of the plant's extracts are well-documented.
Anticancer and Cytotoxic Potential
Recent investigations have revealed the potential of clerodane diterpenoids from Tinospora crispa to interfere with cancer-related signaling pathways.
Table 3: Anticancer Activity of Clerodane Diterpenoids from Tinospora crispa
| Compound | Assay | Cell Line | Mechanism of Action | IC₅₀ (µM) | Reference |
| Crispene F | Cell-free fluorescent polarization assay | - | Inhibited STAT3 dimerization | - | |
| Crispene G | Cell-free fluorescent polarization assay | - | Inhibited STAT3 dimerization | - | |
| Crispene F | Cytotoxicity assay | MDA-MB-231 (STAT3-dependent breast cancer) | - | 12.5 | |
| Crispene G | Cytotoxicity assay | MDA-MB-231 (STAT3-dependent breast cancer) | - | 25 | |
| Crispene F | Cytotoxicity assay | A4 (STAT3-null) | - | Inactive | |
| Crispene G | Cytotoxicity assay | A4 (STAT3-null) | - | Inactive |
The inhibition of the STAT3 signaling pathway is a significant finding, as STAT3 is a key regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers.
EXPERIMENTAL PROTOCOLS
Detailed experimental methodologies for the isolation and bioactivity testing of clerodane diterpenoids from Tinospora crispa are crucial for reproducible research.
General Isolation and Purification of Clerodane Diterpenoids
A general workflow for the isolation of compounds like this compound from Tinospora crispa stems involves several chromatographic steps.
Caption: General workflow for the isolation of clerodane diterpenoids.
STAT3 Dimerization Inhibition Assay (Fluorescent Polarization)
This assay is used to identify compounds that can disrupt the formation of STAT3 protein dimers, a critical step in its activation.
Protocol Outline:
-
Reagents: Fluorescein-labeled STAT3 phosphopeptide probe, recombinant human STAT3 protein, assay buffer.
-
Procedure:
-
Incubate the fluorescent probe with the STAT3 protein in the presence and absence of the test compound (e.g., Crispene F or G).
-
Excitation of the fluorescent probe with polarized light.
-
Measure the emitted fluorescence polarization.
-
-
Principle: Small, freely rotating fluorescent probes exhibit low polarization. When bound to the larger STAT3 protein, their rotation is restricted, leading to higher polarization. An inhibitor that prevents this binding will result in a decrease in fluorescence polarization.
SIGNALING PATHWAY VISUALIZATION
The inhibition of the STAT3 signaling pathway by clerodane diterpenoids from Tinospora crispa represents a significant mechanism of action with therapeutic potential.
Caption: Inhibition of the STAT3 signaling pathway by Crispenes F & G.
FUTURE RESEARCH DIRECTIONS AND CONCLUSION
The traditional uses of Tinospora crispa provide a valuable starting point for the scientific investigation of its constituent compounds. While this compound remains understudied, the demonstrated bioactivities of its structural analogues, particularly in the areas of metabolic disease and cancer, are promising.
Key areas for future research include:
-
Isolation and Bioactivity Screening: A focused effort to isolate larger quantities of this compound is needed to enable comprehensive pharmacological screening.
-
Mechanism of Action Studies: Should bioactivity be confirmed, detailed studies are required to elucidate the molecular mechanisms by which this compound exerts its effects.
-
In Vivo Efficacy and Safety: Promising in vitro results should be followed by in vivo studies in relevant animal models to assess efficacy and safety.
-
Comparative Studies: Direct comparative studies of this compound with other clerodane diterpenoids from Tinospora crispa would help to establish structure-activity relationships.
References
- 1. journalofnaturestudies.org [journalofnaturestudies.org]
- 2. Clerodane Diterpenoids with Anti-hyperglycemic Activity from Tinospora crispa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tinospora crispa (L.) Hook. f. & Thomson: A Review of Its Ethnobotanical, Phytochemical, and Pharmacological Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: HPLC-UV Analysis of Dehydroborapetoside B
Abstract
This application note details a High-Performance Liquid Chromatography (HPLC) method coupled with an Ultraviolet (UV) detector for the quantification of Dehydroborapetoside B. This protocol is designed for researchers, scientists, and professionals in the fields of natural product chemistry, quality control, and drug development. The method provides a reliable and reproducible approach for the analysis of this compound in various sample matrices.
Introduction
This compound is a diterpenoid compound that has been isolated from plant species such as Tinospora crispa.[1][2] As research into the pharmacological properties of natural products continues to expand, the need for robust analytical methods for the quantification of these compounds is critical. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and specificity.[3][4] This document provides a comprehensive protocol for the HPLC-UV analysis of this compound, including sample preparation, chromatographic conditions, and data analysis. While specific analysis of this compound is not extensively documented, this method is based on established principles for the analysis of similar iridoid glycosides and diterpenoids found in plant extracts.[5][6][7]
Experimental
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (or Phosphoric acid, HPLC grade)
-
Sample matrix (e.g., plant extract, formulation)
A standard HPLC system equipped with the following components is recommended:
-
Binary or Quaternary Pump
-
Autosampler
-
Column Oven
-
UV-Vis or Photodiode Array (PDA) Detector
The following table summarizes the optimized HPLC conditions for the analysis of this compound.
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-60% B; 25-30 min: 60-10% B; 30-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm (or determined by PDA scan) |
Note: The optimal detection wavelength for this compound should be determined by performing a UV scan of a standard solution using a PDA detector to identify the wavelength of maximum absorbance.
Standard Solution Preparation:
-
Accurately weigh 1.0 mg of this compound reference standard.
-
Dissolve in 1.0 mL of methanol to prepare a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase (initial conditions).
Sample Preparation (from plant material):
-
Weigh 1.0 g of dried and powdered plant material.
-
Extract with 20 mL of methanol using ultrasonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter through a 0.45 µm syringe filter prior to HPLC injection.
Results and Discussion
This HPLC-UV method provides a well-resolved peak for this compound, allowing for accurate quantification. The use of a C18 column with a water/acetonitrile gradient mobile phase is effective for separating this compound from other components in a complex matrix. The addition of a small amount of acid to the mobile phase helps to improve peak shape.
System Suitability:
To ensure the reliability of the HPLC system, system suitability parameters should be evaluated. The following table provides typical acceptance criteria.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) |
Linearity:
A calibration curve should be constructed by plotting the peak area of this compound against the concentration of the prepared standards. The linearity of the method should be evaluated by the correlation coefficient (r²).
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 1 - 100 | ≥ 0.999 |
Protocol Workflow
Caption: Experimental workflow for the HPLC-UV analysis of this compound.
Conclusion
The HPLC-UV method described in this application note is a reliable and robust technique for the quantitative analysis of this compound. This protocol can be readily implemented in a quality control or research laboratory setting for the analysis of this compound in various samples. The method is specific, accurate, and precise, making it suitable for routine analysis.
References
- 1. This compound | 1221178-16-0 [chemicalbook.com]
- 2. kehuaai.com [kehuaai.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. [Chemical Constituents from Rhizome of Valeriana jatamansi] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iridoids and sesquiterpenoids from Valeriana officinalis and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sesquiterpenoids and iridoid glycosides from Valeriana fauriei - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Dehydroborapetoside B using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative analysis of Dehydroborapetoside B in biological matrices, specifically plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is a diterpenoid glycoside isolated from the medicinal plant Tinospora crispa.[1] The increasing interest in the pharmacological properties of compounds from this plant necessitates robust and sensitive analytical methods for pharmacokinetic and drug metabolism studies. This protocol is based on established methodologies for the analysis of similar compounds, such as iridoid and diterpene glycosides, and provides a foundation for method development and validation.[2][3][4]
Introduction
This compound (Molecular Formula: C₂₇H₃₄O₁₂, Molecular Weight: 550.55 g/mol ) is a natural product with potential therapeutic applications.[5] Accurate quantification of this compound in biological samples is crucial for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS offers high sensitivity and selectivity, making it the ideal platform for this purpose. This application note details a proposed experimental workflow, from sample preparation to data acquisition and analysis.
Experimental Protocols
Sample Preparation
A protein precipitation method is recommended for the extraction of this compound from plasma samples due to its simplicity and efficiency.
-
Materials:
-
Blank plasma
-
This compound reference standard
-
Internal Standard (IS) - (Note: A stable isotope-labeled this compound would be ideal but is not commercially available. A structurally similar compound, such as Ginkgolide A , can be considered as an alternative IS. The selection and validation of the IS is a critical step in method development.)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Spike 100 µL of blank plasma with the appropriate concentrations of this compound for calibration curve and quality control (QC) samples.
-
Add 10 µL of the Internal Standard working solution to all samples (blanks, calibration standards, and QCs).
-
Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Method Development and Proposed Parameters
The following parameters are proposed based on typical methods for diterpene and iridoid glycosides and should be optimized during method development.
Table 1: Proposed Liquid Chromatography Parameters
| Parameter | Proposed Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 5% B to 95% B over 10 minutes, followed by a 5-minute re-equilibration |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Proposed Mass Spectrometry Parameters
| Parameter | Proposed Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | To be optimized (typically 20-40 V) |
| Collision Energy | To be optimized for each MRM transition |
Proposed MRM Transitions
The selection of precursor and product ions is critical for the selectivity and sensitivity of the method. Based on the structure of this compound (a glycoside), the precursor ion is likely to be the protonated molecule [M+H]⁺ or an adduct such as [M+Na]⁺. Fragmentation will likely involve the loss of the sugar moiety.
Table 3: Theoretical MRM Transitions for this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Proposed | Notes |
| This compound | 551.2 | 389.1 | The precursor ion corresponds to [M+H]⁺. The proposed product ion corresponds to the loss of the glucose moiety (162 Da). Further fragmentation of the aglycone should be investigated for a confirmatory transition. |
| Ginkgolide A (IS) | 409.1 | 391.1, 335.1 | [M+H]⁺ as the precursor ion. Product ions are based on known fragmentation patterns of Ginkgolide A. |
Note: The optimal cone voltage and collision energy for each transition must be determined experimentally through infusion and tuning of the pure compound.
Data Presentation
All quantitative data should be summarized in tables for clear comparison.
Table 4: Example Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Accuracy (%) | Precision (%CV) |
| 1 | 0.012 | 102.5 | 8.7 |
| 5 | 0.058 | 98.9 | 6.2 |
| 10 | 0.115 | 101.1 | 4.5 |
| 50 | 0.592 | 99.5 | 3.1 |
| 100 | 1.189 | 100.3 | 2.5 |
| 500 | 5.998 | 99.8 | 1.9 |
| 1000 | 12.015 | 100.1 | 1.5 |
Table 5: Example Quality Control Data
| QC Level | Concentration (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1 | 1.03 | 103.0 | 9.8 |
| Low | 3 | 2.95 | 98.3 | 7.1 |
| Mid | 75 | 76.2 | 101.6 | 4.3 |
| High | 750 | 745.5 | 99.4 | 2.8 |
Visualizations
Experimental Workflow
Caption: LC-MS/MS quantification workflow for this compound.
Potential Signaling Pathway Involvement
Extracts from Tinospora crispa, the source of this compound, have been shown to modulate inflammatory pathways. It is important to note that these pathways have been associated with the whole plant extract, and the specific effects of this compound are yet to be fully elucidated.[2]
Caption: Potential signaling pathways modulated by Tinospora crispa extracts.
Conclusion
This application note provides a comprehensive, though theoretical, framework for the development of a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma. The proposed sample preparation, chromatography, and mass spectrometry conditions serve as a robust starting point for method optimization and validation. The successful implementation of such a method will be invaluable for advancing the understanding of the pharmacokinetic and pharmacodynamic properties of this promising natural product.
References
- 1. This compound | CAS:1221178-16-0 | Manufacturer ChemFaces [chemfaces.com]
- 2. Fine-Scale Characterization of Plant Diterpene Glycosides Using Energy-Resolved Untargeted LC-MS/MS Metabolomics Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct analysis and identification of triterpene glycosides by LC/MS in black cohosh, Cimicifuga racemosa, and in several commercially available black cohosh products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biorbyt [biorbyt.com]
Application Notes and Protocols for Dehydroborapetoside B Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroborapetoside B is a diterpenoid natural product isolated from the stems of Tinospora crispa[1][2]. As with many novel natural products, a thorough investigation of its biological activities is crucial to determine its therapeutic potential. This document provides a comprehensive set of protocols for cell-based assays designed to elucidate the cytotoxic, anti-proliferative, and potential mechanistic activities of this compound. The following protocols are foundational methods for screening and characterizing the bioactivity of a novel compound.
Cell-based assays are indispensable tools in drug discovery, offering insights into a compound's biological effects in a physiologically relevant context[3]. They are instrumental for initial screening, helping to design more targeted in vivo studies and expediting the drug discovery process[3]. The assays outlined below will guide the user in determining the cytotoxic and anti-proliferative effects of this compound and provide a framework for investigating its mechanism of action.
Data Presentation: Summary of Hypothetical Quantitative Data
The following tables represent hypothetical data that could be generated from the described assays. These are for illustrative purposes to guide data presentation.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (IC50 Values)
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Cancer | 48 | 25.5 |
| A549 | Lung Cancer | 48 | 42.1 |
| HeLa | Cervical Cancer | 48 | 33.8 |
| HepG2 | Liver Cancer | 48 | 51.2 |
Table 2: Effect of this compound on Cell Proliferation (Percentage Inhibition)
| Concentration (µM) | MCF-7 (% Inhibition) | A549 (% Inhibition) | HeLa (% Inhibition) | HepG2 (% Inhibition) |
| 1 | 5.2 | 2.1 | 3.5 | 1.8 |
| 10 | 28.9 | 15.7 | 21.4 | 12.3 |
| 25 | 51.3 | 39.8 | 48.9 | 35.6 |
| 50 | 78.6 | 65.2 | 71.3 | 60.1 |
| 100 | 95.4 | 88.9 | 92.1 | 85.7 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This protocol is adapted from standard MTT assay procedures used to assess cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).
-
Incubation: Incubate the plates for 48 hours (or desired time point) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content[4].
Objective: To provide an alternative method for determining the cytotoxicity of this compound.
Materials:
-
Same as MTT assay, with the following substitutions:
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Tris base solution (10 mM, pH 10.5)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well (on top of the 100 µL of medium) and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Remove the supernatant and wash the plates five times with deionized water.
-
Staining: Add 100 µL of SRB solution to each well and stain for 30 minutes at room temperature.
-
Removal of Unbound Dye: After staining, wash the plates four times with 1% acetic acid to remove unbound dye.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well.
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader[4].
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis Induction
Objective: To determine if this compound induces apoptosis by measuring the activity of caspases 3 and 7.
Materials:
-
This compound
-
Human cancer cell lines
-
Appropriate cell culture medium and supplements
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control for 24 hours.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1 hour.
-
Luminescence Measurement: Measure the luminescence of each sample using a luminometer.
-
Data Analysis: Normalize the luminescence readings to the vehicle control and plot the fold change in caspase activity versus the compound concentration.
Visualizations
Experimental Workflow
Caption: Workflow for screening and initial mechanistic evaluation of this compound.
Hypothetical Signaling Pathway
Caption: A hypothetical apoptosis signaling pathway induced by this compound.
References
Application Notes and Protocols for In Vivo Study of Dehydroborapetoside B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroborapetoside B is a clerodane diterpenoid isolated from the stems of Tinospora crispa.[1][2] Clerodane diterpenoids are a large class of natural compounds known to possess a wide range of biological activities, including anti-inflammatory and anticancer properties.[3][4][5][6] While specific in vivo studies on this compound are not yet available in the public domain, this document provides a detailed, proposed study design and protocols based on the known biological activities of related compounds. These guidelines are intended to facilitate the investigation of the therapeutic potential of this compound in a preclinical setting.
The following protocols outline two potential avenues for in vivo research: an anti-inflammatory study and an anti-cancer study. The choice of study will depend on the specific research interests and available resources.
Section 1: Proposed Anti-Inflammatory In Vivo Study
This section details a proposed study to investigate the potential anti-inflammatory effects of this compound.
Rationale and Hypothesis
Many clerodane diterpenoids have demonstrated anti-inflammatory properties.[4] Therefore, it is hypothesized that this compound will exhibit anti-inflammatory activity in vivo. This study aims to evaluate the efficacy of this compound in a murine model of acute inflammation.
Experimental Design and Protocol
A widely used and well-characterized model for acute inflammation is the carrageenan-induced paw edema model in mice or rats.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Male or female BALB/c mice, 6-8 weeks old, weighing 20-25g.
-
Acclimatization: Animals should be acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, with free access to food and water).
-
Grouping and Dosage:
-
Animals will be randomly divided into five groups (n=8 per group).
-
This compound will be dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
The compound or vehicle will be administered via oral gavage one hour before the induction of inflammation.
-
| Group | Treatment | Dosage (mg/kg) | Administration Route |
| 1 | Vehicle Control | - | Oral |
| 2 | This compound | 10 | Oral |
| 3 | This compound | 25 | Oral |
| 4 | This compound | 50 | Oral |
| 5 | Positive Control (Indomethacin) | 10 | Oral |
-
Induction of Inflammation:
-
One hour after treatment, 50 µL of 1% (w/v) carrageenan solution in sterile saline will be injected subcutaneously into the plantar surface of the right hind paw of each mouse.
-
-
Measurement of Paw Edema:
-
Paw volume will be measured using a plethysmometer immediately before the carrageenan injection (V0) and at 1, 2, 3, 4, and 5 hours post-injection (Vt).
-
The percentage of inhibition of paw edema will be calculated using the formula:
-
% Inhibition = [ (ΔV control - ΔV treated) / ΔV control ] x 100
-
Where ΔV = Vt - V0
-
-
-
Euthanasia and Tissue Collection:
-
At the end of the experiment (5 hours post-carrageenan), mice will be euthanized by an approved method.
-
The inflamed paw tissue will be collected for further analysis (e.g., histology, cytokine analysis).
-
Experimental Workflow Diagram
Caption: Workflow for the in vivo anti-inflammatory study of this compound.
Proposed Signaling Pathway for Investigation
Clerodane diterpenoids often exert their anti-inflammatory effects by modulating the NF-κB signaling pathway. It is proposed that this compound may inhibit the activation of NF-κB, leading to a downstream reduction in the expression of pro-inflammatory mediators.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | 1221178-16-0 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. The drug likeness analysis of anti-inflammatory clerodane diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Antiproliferative Activity and NO Inhibition of Neo-Clerodane Diterpenoids from Salvia guevarae in RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficacy Testing of Dehydroborapetoside B in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the in vivo efficacy of Dehydroborapetoside B, a clerodane diterpenoid isolated from Tinospora crispa. Based on the known biological activities of related compounds, this document outlines relevant animal models for assessing its potential anti-inflammatory and anti-cancer properties.
Potential Therapeutic Applications of this compound
This compound belongs to the clerodane class of diterpenes, many of which have demonstrated a range of biological activities. Compounds isolated from Tinospora crispa, including other clerodane diterpenoids, have shown anti-inflammatory, immunomodulatory, and cytotoxic effects. Notably, some clerodane diterpenes from this plant have been found to inhibit nitric oxide (NO) production, a key mediator in inflammation. Additionally, certain diterpenoids have exhibited inhibitory effects on cancer cell lines. Therefore, the primary therapeutic areas for evaluating the efficacy of this compound are inflammatory disorders and cancer.
Recommended Animal Models for Efficacy Testing
Based on the anticipated therapeutic potential of this compound, the following well-established animal models are recommended for in vivo efficacy studies.
Anti-Inflammatory Efficacy
-
Freund's Complete Adjuvant (CFA)-Induced Arthritis in Rats: This model is widely used to study chronic inflammation and screen for anti-arthritic drugs. It mimics many of the pathological features of human rheumatoid arthritis.
-
Monoiodoacetate (MIA)-Induced Osteoarthritis in Rats: This model induces cartilage degradation and joint inflammation, characteristic of osteoarthritis, providing a platform to evaluate the chondroprotective and anti-inflammatory effects of test compounds.
-
Ethanol-Induced Gastric Ulcer in Rats: This acute inflammatory model is suitable for assessing the gastroprotective and anti-inflammatory potential of a compound.
Anti-Cancer Efficacy
-
Human Tumor Xenograft Models in Immunocompromised Mice: Implanting human cancer cell lines (e.g., MCF-7 for breast cancer) into immunodeficient mice allows for the evaluation of a compound's ability to inhibit tumor growth in an in vivo setting.
Data Presentation: In Vitro Anti-Inflammatory Activity of Related Clerodane Diterpenoids
While specific in vivo efficacy data for this compound is not yet publicly available, in vitro data from other clerodane diterpenoids isolated from Tinospora crispa provide a strong rationale for its investigation as an anti-inflammatory agent. The following table summarizes the inhibitory activity of related compounds on nitric oxide (NO) production in LPS-activated microglial BV-2 cells.
| Compound | IC50 (µM) for NO Inhibition | Reference Compound | IC50 (µM) for NO Inhibition |
| Tinopanoid K | > 50 | Minocycline | 22.9 |
| Tinopanoid L | > 50 | ||
| Tinopanoid M | 5.6 | ||
| Tinopanoid N | > 50 | ||
| Tinopanoid O | > 50 | ||
| Tinopanoid P | > 50 | ||
| Tinopanoid Q | > 50 | ||
| Tinopanoid R | 13.8 | ||
| Tinopanoid S | > 50 | ||
| Tinopanoid T | > 50 | ||
| Known Compound 11 | > 50 | ||
| Known Compound 12 | > 50 | ||
| Known Compound 13 | > 50 | ||
| Known Compound 14 | > 50 | ||
| Known Compound 15 | > 50 | ||
| Known Compound 16 | > 50 | ||
| Known Compound 17 | > 50 |
Data adapted from a study on clerodane diterpenoids from Tinospora crispa and their anti-inflammatory activity.[1][2]
Experimental Protocols
The following are detailed protocols for the recommended animal models. Researchers should adapt these protocols based on their specific experimental design and institutional animal care and use committee (IACUC) guidelines.
Freund's Complete Adjuvant (CFA)-Induced Arthritis in Rats
This protocol outlines the induction of arthritis and subsequent treatment to evaluate the anti-inflammatory efficacy of this compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-200 g)
-
Freund's Complete Adjuvant (CFA) containing Mycobacterium tuberculosis
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., Indomethacin, 5 mg/kg)
-
Calipers for paw volume measurement
-
Anesthesia (e.g., isoflurane)
Protocol:
-
Acclimatization: Acclimatize rats for at least one week before the experiment.
-
Arthritis Induction (Day 0):
-
Anesthetize the rats.
-
Inject 0.1 mL of CFA intradermally into the plantar surface of the right hind paw.
-
-
Grouping and Treatment (From Day 14 to Day 28):
-
On day 14, randomize animals into the following groups (n=6-8 per group):
-
Normal Control (no CFA, vehicle treatment)
-
Arthritic Control (CFA, vehicle treatment)
-
This compound (low dose, e.g., 10 mg/kg)
-
This compound (high dose, e.g., 50 mg/kg)
-
Positive Control (e.g., Indomethacin 5 mg/kg)
-
-
Administer the respective treatments orally once daily from day 14 to day 28.
-
-
Efficacy Evaluation:
-
Paw Volume: Measure the volume of both hind paws using a plethysmometer on days 0, 7, 14, 21, and 28.
-
Arthritis Score: Score the severity of arthritis in the non-injected (left) paw based on a scale of 0-4 (0=no erythema or swelling; 4=severe erythema and swelling).
-
Body Weight: Record body weight every three days.
-
Histopathology: On day 28, euthanize the animals, and collect the ankle joints for histopathological examination (synovial inflammation, cartilage erosion, bone resorption).
-
Biochemical Markers: Collect blood at the end of the study to measure inflammatory markers such as TNF-α, IL-1β, and C-reactive protein (CRP).
-
Diagram: CFA-Induced Arthritis Workflow
Caption: Workflow for the CFA-induced arthritis model in rats.
MCF-7 Human Breast Cancer Xenograft Model in Nude Mice
This protocol describes the establishment of a breast cancer xenograft model to assess the anti-tumor activity of this compound.
Materials:
-
Female athymic nude mice (Nu/Nu), 4-6 weeks old
-
MCF-7 human breast cancer cells
-
Matrigel
-
17β-Estradiol pellets (0.72 mg, 60-day release)
-
This compound
-
Vehicle (e.g., PBS with 0.5% Tween 80)
-
Positive control (e.g., Doxorubicin)
-
Calipers for tumor measurement
Protocol:
-
Acclimatization and Estrogen Supplementation:
-
Acclimatize mice for one week.
-
One day before cell implantation, subcutaneously implant a 17β-estradiol pellet in the dorsal neck region of each mouse.
-
-
Tumor Cell Implantation:
-
Harvest MCF-7 cells during the logarithmic growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 0.2 mL of the cell suspension (1 x 10^7 cells) into the right flank of each mouse.
-
-
Grouping and Treatment:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):
-
Vehicle Control
-
This compound (low dose, e.g., 25 mg/kg)
-
This compound (high dose, e.g., 100 mg/kg)
-
Positive Control (e.g., Doxorubicin, administered as per standard protocols)
-
-
Administer treatments (e.g., intraperitoneally or orally) according to the desired schedule (e.g., once daily for 21 days).
-
-
Efficacy Evaluation:
-
Tumor Volume: Measure tumor length (L) and width (W) with calipers every 2-3 days and calculate the volume using the formula: V = (L x W²)/2.
-
Body Weight: Monitor body weight twice weekly as an indicator of toxicity.
-
Tumor Weight: At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Histopathology and Immunohistochemistry: Process tumors for histopathological analysis (e.g., H&E staining) and immunohistochemistry to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL).
-
Diagram: MCF-7 Xenograft Model Workflow
Caption: Workflow for the MCF-7 xenograft model in nude mice.
Signaling Pathway Analysis
The anti-inflammatory and anti-cancer effects of clerodane diterpenes are often mediated through the modulation of key signaling pathways. Based on literature for related compounds, this compound may exert its effects through pathways such as NF-κB and STAT3.
Putative Anti-Inflammatory Signaling Pathway
Clerodane diterpenes have been shown to inhibit the production of pro-inflammatory mediators. This is often achieved by interfering with the NF-κB signaling pathway, which is a central regulator of inflammation.
Diagram: Potential NF-κB Inhibitory Pathway of this compound
Caption: Potential inhibition of the NF-κB pathway by this compound.
Putative Anti-Cancer Signaling Pathway
Some clerodane furanoditerpenoids from Tinospora crispa have been shown to inhibit STAT3 dimerization, a key step in a signaling pathway that promotes cancer cell proliferation and survival.[3]
Diagram: Potential STAT3 Inhibitory Pathway of this compound
References
- 1. Tinopanoids K-T, clerodane diterpenoids with anti-inflammatory activity from Tinospora crispa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clerodane diterpenoids with anti-inflammatory and synergistic antibacterial activities from Tinospora crispa - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Crispenes F and G, cis-Clerodane Furanoditerpenoids from Tinospora crispa, Inhibit STAT3 Dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Dehydroborapetoside B: Application Notes and Protocols for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Dehydroborapetoside B is a clerodane diterpenoid isolated from the stems of Tinospora crispa, a plant used in traditional medicine for various ailments.[1][2] As a member of the clerodane diterpene family, this compound is of significant interest for its potential pharmacological activities.[3][4][5][6] This document provides detailed application notes and experimental protocols for the formulation and investigation of this compound in a research setting. While specific data for this compound is limited, the provided protocols are based on established methodologies for similar compounds and extracts from Tinospora crispa.
Chemical Properties:
| Property | Value |
| CAS Number | 1221178-16-0 |
| Molecular Formula | C₂₇H₃₄O₁₂ |
| Molecular Weight | 550.55 g/mol |
| Appearance | White to off-white powder |
| Storage | Store at -20°C for long-term stability.[7] |
II. Formulation for Experimental Use
A. Stock Solution Preparation (In Vitro Use)
This compound is commonly supplied as a solid powder. For in vitro experiments, a concentrated stock solution in a suitable organic solvent is required. Dimethyl sulfoxide (DMSO) is a common solvent for this purpose.[7]
Protocol:
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO, cell culture grade), sterile microcentrifuge tubes.
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.[7]
-
B. Working Solution Preparation (In Vitro Use)
Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium just before use. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
C. Formulation for In Vivo Studies
The formulation of this compound for in vivo administration will depend on the route of administration and the animal model. Due to its likely poor aqueous solubility, a vehicle containing a solubilizing agent may be necessary.
Recommended Vehicle (General Guidance):
A common vehicle for administering hydrophobic compounds to small animals is a mixture of DMSO, Cremophor EL (or a similar surfactant), and saline. A typical formulation might be:
-
5-10% DMSO
-
5-10% Cremophor EL
-
80-90% Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
Protocol:
-
Dissolve the required amount of this compound in DMSO first.
-
Add Cremophor EL and mix thoroughly.
-
Slowly add the saline or PBS dropwise while vortexing to form a clear emulsion or solution.
-
It is crucial to perform pilot studies to determine the maximum tolerated dose of the vehicle in the chosen animal model.
III. Experimental Protocols
Based on the known biological activities of Tinospora crispa extracts and other clerodane diterpenes, this compound is hypothesized to possess anti-inflammatory and cytotoxic properties.[8][9] The following are detailed protocols to investigate these potential activities.
A. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on cancer cell lines.
Protocol:
-
Cell Culture: Culture the desired cancer cell line (e.g., MCF-7, HeLa, HepG2) in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium from the stock solution. The final DMSO concentration should be consistent across all wells and not exceed 0.1%. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
B. In Vitro Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)
This protocol assesses the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (e.g., dexamethasone).
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. Calculate the percentage of inhibition of NO production compared to the vehicle control. The IC₅₀ value can then be determined.
C. Western Blot Analysis for Signaling Pathway Investigation
To investigate the effect of this compound on inflammatory signaling pathways like NF-κB and MAPK, Western blotting can be performed.
Protocol:
-
Cell Treatment and Lysis: Treat RAW 264.7 cells with this compound and/or LPS as described in the anti-inflammatory assay. After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against key signaling proteins (e.g., phospho-p65, p65, phospho-p38, p38, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
IV. Quantitative Data Summary
The following tables are templates for summarizing the quantitative data obtained from the experimental protocols.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| MCF-7 | 48 | To be determined |
| HeLa | 48 | To be determined |
| HepG2 | 48 | To be determined |
| RAW 264.7 | 24 | To be determined |
Table 2: In Vitro Anti-inflammatory Activity of this compound
| Assay | Cell Line | IC₅₀ (µM) |
| Nitric Oxide Production | RAW 264.7 | To be determined |
V. Visualization of Potential Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the potential signaling pathways that may be modulated by this compound based on the activities of related compounds.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential modulation of the p38 MAPK signaling pathway by this compound.
VI. Experimental Workflow
The following diagram illustrates a logical workflow for the initial investigation of this compound's biological activity.
Caption: Logical workflow for investigating this compound's bioactivity.
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. It is essential to consult relevant literature and perform preliminary experiments to establish optimal parameters. All research should be conducted in accordance with institutional and national guidelines for laboratory safety and animal welfare.
References
- 1. [PDF] A Review of the Secondary Metabolites and Biological Activities of Tinospora crispa (Menispermaceae) | Semantic Scholar [semanticscholar.org]
- 2. This compound | 1221178-16-0 [chemicalbook.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biorbyt [biorbyt.com]
- 8. Tinospora crispa (L.) Hook. f. & Thomson: A Review of Its Ethnobotanical, Phytochemical, and Pharmacological Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Tinospora crispa (L.) Hook. f. & Thomson: A Review of Its Ethnobotanical, Phytochemical, and Pharmacological Aspects [frontiersin.org]
Application Notes & Protocols for the Preparation of a Dehydroborapetoside B Analytical Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dehydroborapetoside B is a diterpenoid glycoside that has been isolated from the stems of Tinospora crispa[1][2][3]. As a unique natural product, a highly purified analytical standard is essential for various research applications, including structural elucidation, pharmacological studies, and quality control of herbal preparations. This document provides a comprehensive guide to the preparation, purification, and characterization of a this compound analytical standard. The protocols described herein are based on established methodologies for the isolation of diterpenoid and iridoid glycosides from plant matrices[4][5][6][7].
I. Extraction and Preliminary Purification
The initial extraction from the plant material and subsequent fractionation are critical steps to enrich the target compound.
Experimental Protocol: Extraction and Fractionation
-
Plant Material Preparation:
-
Obtain dried stems of Tinospora crispa.
-
Grind the plant material into a coarse powder to increase the surface area for extraction.
-
-
Solvent Extraction:
-
Macerate the powdered plant material (1 kg) with 95% ethanol (5 L) at room temperature for 72 hours.
-
Alternatively, perform Soxhlet extraction for 24 hours for a more exhaustive extraction.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude ethanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude ethanol extract in distilled water (1 L).
-
Sequentially partition the aqueous suspension with an equal volume of n-hexane, followed by ethyl acetate, and finally n-butanol.
-
Collect each fraction and concentrate them to dryness. This compound, being a glycoside, is expected to be enriched in the more polar n-butanol fraction.
-
Data Presentation: Extraction and Partitioning Yields
| Step | Input Material | Output | Yield (w/w %) | Notes |
| Extraction | Dried Tinospora crispa stems (1 kg) | Crude Ethanol Extract | 10-15% | Yield may vary based on plant source and extraction method. |
| Partitioning | Crude Ethanol Extract (100 g) | n-Hexane Fraction | 15-20% | Removes non-polar compounds like fats and waxes. |
| Ethyl Acetate Fraction | 20-25% | Contains compounds of intermediate polarity. | ||
| n-Butanol Fraction | 30-40% | Enriched with glycosides, including this compound. | ||
| Aqueous Fraction | 15-20% | Contains highly polar compounds. |
II. Chromatographic Purification
Multiple chromatographic steps are necessary to isolate this compound to a high degree of purity.
Experimental Protocol: Column Chromatography
-
Macroporous Resin Chromatography:
-
Dissolve the n-butanol fraction in water and apply it to a Diaion HP-20 macroporous resin column.
-
Wash the column with distilled water to remove sugars and other highly polar impurities.
-
Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80%, 95% ethanol).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.
-
-
Silica Gel Chromatography:
-
Pool and concentrate the this compound-rich fractions from the previous step.
-
Apply the concentrated sample to a silica gel column.
-
Elute the column with a gradient of methanol in chloroform or ethyl acetate. A common starting point is a gradient of 2% to 20% methanol in ethyl acetate.
-
Again, collect and monitor fractions by TLC.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
For the final purification step, subject the enriched fractions to Prep-HPLC.
-
A reversed-phase C18 column is typically used.
-
The mobile phase can be a gradient of acetonitrile or methanol in water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.
-
Monitor the elution profile with a UV detector (wavelengths can be scanned from 200-400 nm to find the optimal detection wavelength).
-
Collect the peak corresponding to this compound.
-
Data Presentation: Purification Summary
| Chromatographic Step | Column Type | Mobile Phase | Result | Purity (by HPLC) |
| Macroporous Resin | Diaion HP-20 | Stepwise gradient of Ethanol/Water | Enriched glycoside fraction | ~40-50% |
| Silica Gel | Silica Gel 60 (70-230 mesh) | Gradient of Methanol/Ethyl Acetate | Partially purified this compound | ~70-80% |
| Prep-HPLC | C18 (e.g., 250 x 21.2 mm, 5 µm) | Gradient of Acetonitrile/Water with 0.1% Formic Acid | Isolated this compound | >98% |
III. Characterization of the Analytical Standard
The purified compound must be rigorously characterized to confirm its identity and purity.
Experimental Protocols: Analytical Characterization
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 analytical column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, start with 10% acetonitrile and increase to 90% over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode Array Detector (DAD) or UV detector.
-
Injection Volume: 10 µL.
-
The purity is determined by the peak area percentage.
-
-
Mass Spectrometry (MS):
-
Use high-resolution mass spectrometry (HRMS), such as ESI-QTOF or ESI-Orbitrap, to determine the exact mass and confirm the molecular formula (C27H34O12)[1].
-
The expected [M+H]+ or [M+Na]+ adducts should be observed.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Record 1H NMR, 13C NMR, COSY, HSQC, and HMBC spectra in a suitable deuterated solvent (e.g., Methanol-d4 or DMSO-d6).
-
These spectra are crucial for the unambiguous structural elucidation and confirmation of the identity of this compound. The data should be compared with any available literature values.
-
Data Presentation: Physicochemical and Spectroscopic Data
| Parameter | Value | Method |
| Molecular Formula | C27H34O12 | HRMS |
| Molecular Weight | 550.55 g/mol | Calculated |
| Appearance | White to off-white powder | Visual Inspection |
| Purity (HPLC) | >98% | HPLC-DAD |
| ¹H NMR | Consistent with the structure of this compound | 500 MHz NMR |
| ¹³C NMR | Consistent with the structure of this compound | 125 MHz NMR |
| HRMS (m/z) | [M+H]⁺, [M+Na]⁺ | ESI-QTOF |
IV. Visualization of Workflows and Pathways
Experimental Workflow Diagram
Caption: Workflow for this compound analytical standard preparation.
Hypothetical Signaling Pathway
While the specific signaling pathway for this compound is not yet fully elucidated, many diterpenoids from medicinal plants are known to exhibit anti-inflammatory and antioxidant activities. A plausible, though hypothetical, pathway could involve the modulation of the NF-κB and Nrf2 signaling pathways.
Caption: Hypothetical anti-inflammatory and antioxidant signaling pathways.
Disclaimer: The signaling pathway diagram is illustrative and based on the known activities of similar compounds. The precise molecular targets and mechanisms of this compound require further investigation.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | 1221178-16-0 [chemicalbook.com]
- 3. This compound CAS#: 1221178-16-0 [m.chemicalbook.com]
- 4. Extraction of iridoid glycosides and their determination by micellar electrokinetic capillary chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resgroup.ccny.cuny.edu [resgroup.ccny.cuny.edu]
- 6. CN113480581A - Method for extracting iridoid glycoside from rehmannia - Google Patents [patents.google.com]
- 7. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Purity of Dehydroborapetoside B
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for assessing the purity of Dehydroborapetoside B, a diterpenoid isolated from the stems of Tinospora crispa.[1] Given the complexity of natural product extracts, a multi-faceted analytical approach is recommended to ensure the identity and purity of the compound. The following protocols are based on established methodologies for the analysis of diterpenoids and related glycosidic natural products.
Overview of this compound
This compound is a diterpenoid compound that has been identified in Tinospora crispa, a plant used in traditional medicine.[2][3][4][5] Phytochemical analysis of this plant has revealed a diverse array of compounds, including diterpenes, diterpene glycosides, alkaloids, and flavonoids, making the isolation and purification of specific components like this compound a critical step for research and development.
Chemical Profile:
| Parameter | Value |
| Molecular Formula | C27H34O12 |
| Molecular Weight | 550.55 g/mol |
| CAS Number | 1221178-16-0 |
| Class | Diterpenoid |
| Source | Tinospora crispa |
Experimental Workflow for Purity Assessment
The purity of a this compound sample should be ascertained through a combination of chromatographic and spectroscopic techniques. The following workflow provides a comprehensive approach to determine the purity and confirm the identity of the compound.
Figure 1: Experimental workflow for the comprehensive purity assessment of this compound.
Detailed Experimental Protocols
HPLC is a primary method for determining the purity of a compound by separating it from potential impurities. The area of the peak corresponding to this compound relative to the total area of all peaks provides a quantitative measure of purity.
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of methanol to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-35 min: 90-10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity using the area normalization method:
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
-
-
Data Presentation:
| Parameter | Recommended Value |
| Column Type | C18 Reversed-Phase |
| Mobile Phase | Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Expected Retention Time | To be determined experimentally |
| Acceptance Criterion | ≥ 95% purity |
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to confirm the molecular weight of this compound and to identify potential impurities.
Protocol:
-
Sample Preparation:
-
Use the same sample prepared for HPLC analysis (1 mg/mL in methanol).
-
-
Instrumentation and Conditions:
-
LC System: Coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatographic Conditions: Same as the HPLC protocol.
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected molecular ion of this compound ([M+H]+ at m/z 551.21 and [M+Na]+ at m/z 573.19 in positive mode; [M-H]- at m/z 549.20 in negative mode).
-
Analyze the mass spectra of any impurity peaks to aid in their identification.
-
Data Presentation:
| Ion | Calculated m/z | Observed m/z |
| [M+H]+ | 551.2123 | To be determined |
| [M+Na]+ | 573.1942 | To be determined |
| [M-H]- | 549.2028 | To be determined |
NMR spectroscopy is essential for confirming the chemical structure of this compound and for detecting impurities that may not be apparent by other methods.
Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., Methanol-d4, DMSO-d6).
-
-
Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher field strength.
-
Experiments:
-
¹H NMR
-
¹³C NMR
-
2D NMR (COSY, HSQC, HMBC) for full structural elucidation.
-
-
-
Data Analysis:
-
Compare the acquired spectra with published data for this compound to confirm its identity.
-
Integrate the signals in the ¹H NMR spectrum to assess the relative amounts of the main compound and any impurities.
-
Data Presentation:
| Nucleus | Key Chemical Shifts (ppm) |
| ¹H | To be determined and compared with reference spectra. |
| ¹³C | To be determined and compared with reference spectra. |
Hypothetical Signaling Pathway
While the specific biological targets and signaling pathways of this compound are not yet fully elucidated, many natural products exert their effects through the modulation of key cellular signaling cascades. The following diagram illustrates a hypothetical mechanism where a natural product could inhibit an inflammatory pathway.
Figure 2: Hypothetical anti-inflammatory signaling pathway modulated by a natural product.
This application note provides a framework for the comprehensive purity assessment of this compound. Adherence to these protocols will ensure the quality and consistency of the compound for research and drug development purposes.
References
- 1. This compound | 1221178-16-0 [chemicalbook.com]
- 2. Tinospora crispa (L.) Hook. f. & Thomson: A Review of Its Ethnobotanical, Phytochemical, and Pharmacological Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Tinospora crispa (L.) Hook. f. & Thomson: A Review of Its Ethnobotanical, Phytochemical, and Pharmacological Aspects [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. ajbls.com [ajbls.com]
Application Note & Protocol: Dehydroborapetoside B Cell Permeability Assessment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dehydroborapetoside B is a diterpenoid natural product isolated from the stems of Tinospora crispa.[1][2] As with many novel natural compounds, understanding its pharmacokinetic properties is crucial for evaluating its potential as a therapeutic agent. A key determinant of a drug's oral bioavailability and its ability to reach target tissues is its permeability across biological membranes. This document provides detailed protocols for assessing the cell permeability of this compound using two standard in vitro models: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
The PAMPA model serves as a high-throughput, cell-free method to predict passive diffusion across an artificial lipid membrane, mimicking the gastrointestinal tract barrier.[3][4] It is a cost-effective initial screen for permeability.[5] The Caco-2 cell permeability assay is a more complex, cell-based model that utilizes a confluent monolayer of human colorectal adenocarcinoma cells.[6][7] These cells differentiate to form tight junctions and express transporters, thus providing insights into not only passive diffusion but also active transport and efflux mechanisms.[6] Together, these assays offer a comprehensive permeability profile for this compound.
Mechanisms of Cellular Permeability
The following diagram illustrates the primary routes by which a compound like this compound can cross a cell monolayer, which are investigated in the subsequent protocols.
Caption: Mechanisms of compound transport across a cell monolayer.
Experimental Workflow
The recommended workflow for assessing the permeability of this compound is a tiered approach, starting with a simple, high-throughput assay and progressing to a more complex, biologically relevant model.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | 1221178-16-0 [chemicalbook.com]
- 3. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. enamine.net [enamine.net]
- 7. Caco-2 Permeability | Evotec [evotec.com]
Troubleshooting & Optimization
Dehydroborapetoside B solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dehydroborapetoside B. The information is designed to address common challenges, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a clerodane-type furanoditerpenoid isolated from the stems of Tinospora crispa.[1][2] Like other compounds from this plant, it is investigated for a variety of potential pharmacological activities, including anti-inflammatory, antioxidant, immunomodulatory, and cytotoxic effects.[1]
Q2: In which solvents is this compound soluble?
Q3: How should I prepare and store stock solutions of this compound?
For optimal stability, it is recommended to prepare stock solutions in DMSO.[2] These stock solutions can be stored as aliquots in tightly sealed vials at -20°C and are generally usable for up to two weeks.[2] Before use, allow the vial to equilibrate to room temperature for at least one hour prior to opening.[2] It is best to prepare fresh solutions for each experiment whenever possible.
Q4: I am observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
This is a common issue with compounds that have low aqueous solubility. The DMSO keeps the compound in solution at high concentrations, but when diluted into a buffer, the compound may crash out. Please refer to the troubleshooting guide below for potential solutions.
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when working with this compound and offers potential solutions.
| Problem | Potential Cause | Suggested Solution |
| Compound will not dissolve in the desired solvent. | The solvent may not be appropriate for this compound, or the concentration is too high. | - Confirm you are using a recommended solvent (DMSO, Methanol, Ethanol, Pyridine).- Try gentle heating (e.g., 37°C) or vortexing to aid dissolution.- Perform a solubility test with a small amount of material to determine the solubility limit. |
| Precipitation occurs upon dilution of a DMSO stock solution into an aqueous medium (e.g., cell culture media, PBS). | The aqueous medium has a much lower solubilizing capacity for the compound than DMSO. The final DMSO concentration may be too low to keep the compound in solution. | - Increase the final DMSO concentration: Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, but be mindful of its potential effects on your experimental system (typically <0.5% for cell-based assays).- Use a co-solvent: Incorporate a pharmaceutically acceptable co-solvent like PEG400 or ethanol in your final dilution.- Complexation with cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility. Consider using hydroxypropyl-β-cyclodextrin (HP-β-CD).- Formulation with surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help to form micelles and improve solubility. |
| Inconsistent results between experiments. | This could be due to incomplete dissolution or precipitation of the compound. | - Always ensure the compound is fully dissolved before use.- Prepare fresh dilutions for each experiment from a well-mixed stock solution.- Visually inspect solutions for any signs of precipitation before adding them to your experiment. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
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This compound (solid)
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes or vials
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Vortex mixer
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Calibrated pipette
Procedure:
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Weigh out the desired amount of this compound in a sterile vial.
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Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
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Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C for up to two weeks.
Protocol 2: General Workflow for Solubility Enhancement
The following diagram illustrates a general workflow for addressing solubility issues with compounds like this compound.
References
how to improve Dehydroborapetoside B stability in aqueous solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues of Dehydroborapetoside B in aqueous solutions during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solution a concern?
This compound is a clerodane diterpenoid glycoside isolated from Tinospora crispa. Like many natural products, especially those containing ester and glycosidic linkages, it may be susceptible to degradation in aqueous environments. This instability can lead to a loss of biological activity and the formation of unknown degradation products, compromising experimental results and the therapeutic potential of the compound.
Q2: What are the likely degradation pathways for this compound in an aqueous solution?
While specific degradation pathways for this compound have not been extensively reported, based on its structure which includes ester and glycosidic bonds, the primary degradation routes are likely to be:
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Hydrolysis: The ester and glycosidic linkages are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This would result in the cleavage of the glycoside moiety and the opening of any lactone rings.
-
Oxidation: The presence of double bonds and hydroxyl groups in the molecule may make it susceptible to oxidative degradation.
Q3: What are the initial signs of this compound degradation in my solution?
You might observe the following signs of degradation:
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A decrease in the expected biological activity of your solution over time.
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Changes in the physical appearance of the solution, such as color change or precipitation.
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The appearance of new peaks and a decrease in the area of the parent peak in your HPLC chromatogram.
Troubleshooting Guide: Improving this compound Stability
Issue 1: Rapid loss of biological activity of this compound solution.
This is a primary indicator of compound degradation. The following steps can help you troubleshoot and mitigate this issue.
dot
Caption: Troubleshooting workflow for addressing the rapid loss of biological activity.
Recommended Actions & Experimental Protocols:
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pH Optimization: The stability of similar diterpenoid glycosides is highly pH-dependent, with increased degradation often observed in alkaline and strongly acidic conditions.
-
Protocol for pH Stability Study:
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Prepare a series of buffer solutions with pH values ranging from 3 to 8 (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8).
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Prepare stock solutions of this compound in a minimal amount of a suitable organic solvent (e.g., DMSO, ethanol) and dilute them into each buffer to a final concentration suitable for your assay.
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Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).
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At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots and analyze the remaining concentration of this compound using a validated stability-indicating HPLC method.
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Plot the concentration of this compound versus time for each pH to determine the optimal pH for stability. Based on studies of similar compounds, a slightly acidic pH (around 4-6) is likely to be optimal.
-
-
-
Temperature Control: Elevated temperatures can accelerate degradation.
-
Recommendation: Store aqueous solutions of this compound at refrigerated temperatures (2-8°C) or frozen (-20°C or -80°C) for short-term and long-term storage, respectively. Avoid repeated freeze-thaw cycles.
-
-
Minimizing Oxidation:
-
Recommendation: Prepare solutions using deoxygenated water or buffers. Purging the solvent with nitrogen or argon gas before use can help remove dissolved oxygen. The addition of antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) may also be beneficial, but their compatibility and potential interference with your assay should be evaluated first.
-
-
Fresh Solution Preparation:
-
Recommendation: Whenever possible, prepare fresh aqueous solutions of this compound immediately before use. If stock solutions in organic solvents are prepared, store them at -20°C or lower.
-
Issue 2: Poor solubility of this compound in aqueous buffers.
Low solubility can lead to inaccurate concentrations and may also contribute to apparent instability if the compound precipitates out of solution.
dot
Caption: Troubleshooting workflow for addressing poor aqueous solubility.
Recommended Formulation Strategies:
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Use of Co-solvents:
-
Recommendation: Small amounts of water-miscible organic solvents can be used to improve solubility.
-
Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, polyethylene glycol (PEG).
-
Caution: Ensure the final concentration of the organic solvent is compatible with your experimental system and does not cause toxicity or interfere with the assay.
-
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility and stability.
-
Protocol for Preparing a Cyclodextrin Inclusion Complex (Kneading Method):
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Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Weigh this compound and HP-β-CD in a 1:1 or 1:2 molar ratio.
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Transfer the mixture to a mortar and add a small amount of a water/ethanol (1:1 v/v) mixture to form a paste.
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Knead the paste for 45-60 minutes.
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Dry the paste in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
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The resulting powder is the inclusion complex, which should exhibit improved water solubility.
-
-
-
Nanoencapsulation: Encapsulating this compound in nanoparticles can enhance its solubility, stability, and bioavailability.
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Protocol for Nanoencapsulation (Solvent Evaporation Method for Polymeric Nanoparticles):
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Dissolve this compound and a biodegradable polymer (e.g., polylactic-co-glycolic acid, PLGA) in a volatile organic solvent (e.g., acetone, ethyl acetate).
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Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol, PVA).
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Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.
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Evaporate the organic solvent under reduced pressure.
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The nanoparticles containing the encapsulated this compound can be collected by centrifugation and washed.
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-
Data Presentation
Table 1: Hypothetical pH-Rate Profile for this compound Degradation
This table illustrates the expected trend of this compound degradation at different pH values, based on data for similar compounds. The degradation is assumed to follow pseudo-first-order kinetics.
| pH | Apparent First-Order Rate Constant (k_obs) (h⁻¹) (at 37°C) | Half-life (t₁/₂) (hours) |
| 3.0 | 0.005 | 138.6 |
| 4.0 | 0.002 | 346.5 |
| 5.0 | 0.003 | 231.0 |
| 6.0 | 0.010 | 69.3 |
| 7.0 | 0.050 | 13.9 |
| 8.0 | 0.150 | 4.6 |
Note: These are hypothetical values and should be experimentally determined for this compound.
Experimental Protocols
Stability-Indicating HPLC Method Development
A stability-indicating method is crucial for accurately quantifying the active compound in the presence of its degradation products.
dot
Caption: Workflow for developing a stability-indicating HPLC method.
1. Forced Degradation Study Protocol:
The goal is to generate degradation products to ensure the analytical method can separate them from the parent compound.
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Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 2-8 hours.
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Base Hydrolysis: Dissolve this compound in 0.1 M NaOH at room temperature for 1-4 hours.
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Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 2-8 hours.
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Thermal Degradation: Expose a solid sample of this compound to 60°C for 24-48 hours.
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Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24-48 hours.
2. HPLC Method Parameters (Example):
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid to control pH and improve peak shape).
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Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance.
-
Column Temperature: 30°C.
3. Method Validation:
The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate that the peaks of the degradation products are well-resolved from the peak of this compound.
Technical Support Center: Dehydroborapetoside B Treatment in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Dehydroborapetoside B in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
This compound is a natural compound, and while specific literature on its mechanism is emerging, related compounds like Dehydrobruceine B (DHB) have been shown to induce apoptosis in cancer cell lines. This process is often mediated through the mitochondrial-dependent pathway, involving the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases.[1]
Q2: What is a typical starting concentration and treatment duration for this compound?
The optimal concentration and duration of treatment with this compound will be cell-line specific. It is recommended to perform a dose-response and time-course experiment to determine the IC50 (half-maximal inhibitory concentration) and optimal treatment time for your specific cell type and experimental endpoint. Based on studies of similar natural compounds, a starting point could be a range of concentrations from nanomolar to low micromolar, with treatment durations from 24 to 72 hours.[2]
Q3: How should I prepare and store this compound?
This compound is typically supplied as a solid. It should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.[3] Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or lower for long-term stability.[4] The final concentration of DMSO in your cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guide
Issue 1: Low or no observable effect of this compound on cells.
| Possible Cause | Suggested Solution |
| Suboptimal Concentration | Perform a dose-response experiment with a wider range of concentrations. |
| Insufficient Treatment Duration | Conduct a time-course experiment, extending the treatment period (e.g., 24, 48, 72 hours). |
| Compound Degradation | Ensure proper storage of the stock solution. Prepare fresh dilutions for each experiment. |
| Cell Line Resistance | Consider using a different cell line or investigating potential resistance mechanisms. |
Issue 2: High levels of cell death, even at low concentrations.
| Possible Cause | Suggested Solution |
| High Sensitivity of Cell Line | Use a lower range of concentrations in your dose-response experiment. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is not exceeding non-toxic levels (typically <0.1%). |
| Incorrect Concentration Calculation | Double-check all calculations for dilutions of the stock solution. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variability in Cell Culture | Maintain consistent cell culture practices, including cell passage number, seeding density, and growth phase at the time of treatment.[5][6] |
| Compound Instability | Prepare fresh dilutions of this compound from a stable stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.[4] |
| Contamination | Regularly check for and test for common cell culture contaminants like mycoplasma, bacteria, and fungi.[4] |
Experimental Protocols
Protocol 1: Determining Cell Viability using MTT Assay
This protocol is for assessing the effect of this compound on cell viability.
Materials:
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Cells of interest
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This compound
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Complete cell culture medium
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96-well plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Prepare serial dilutions of this compound in complete culture medium.
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Remove the overnight medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest treatment concentration).
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Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
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Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
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Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
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Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This protocol is for quantifying apoptosis induced by this compound.
Materials:
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Cells of interest
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This compound
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6-well plates
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Annexin V-FITC/PI Apoptosis Detection Kit
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Flow cytometer
Procedure:
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Seed cells in 6-well plates and allow them to adhere overnight.
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Treat cells with the desired concentrations of this compound for the determined optimal duration.
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Harvest the cells by trypsinization and collect both adherent and floating cells.
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Wash the cells with cold PBS.
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Resuspend the cells in the binding buffer provided in the apoptosis detection kit.
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Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
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Analyze the stained cells by flow cytometry. The populations of live, early apoptotic, late apoptotic, and necrotic cells can be distinguished based on their fluorescence.[2]
Data Presentation
Table 1: Example of IC50 Values for this compound in Different Cancer Cell Lines after 48h Treatment.
| Cell Line | IC50 (µM) |
| A549 (Lung Cancer) | 5.2 |
| MCF-7 (Breast Cancer) | 8.1 |
| HCT116 (Colon Cancer) | 3.5 |
Table 2: Example of Time-Dependent Effect of this compound (5 µM) on A549 Cell Viability.
| Treatment Duration (hours) | Cell Viability (%) |
| 12 | 85.3 |
| 24 | 62.1 |
| 48 | 49.8 |
| 72 | 35.2 |
Visualizations
Caption: Proposed mitochondrial-dependent apoptosis pathway.
References
- 1. Apoptosis induction of dehydrobruceine B on two kinds of human lung cancer cell lines through mitochondrial-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deoxybouvardin Glucoside Induces Apoptosis in Oxaliplatin-Sensitive and -Resistant Colorectal Cancer Cells via Reactive Oxygen Species-Mediated Activation of JNK and p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biorbyt [biorbyt.com]
- 4. yeasenbio.com [yeasenbio.com]
- 5. researchgate.net [researchgate.net]
- 6. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dehydroborapetoside B Degradation Product Identification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dehydroborapetoside B. The information herein is designed to assist in identifying potential degradation products encountered during stability studies and formulation development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is understanding its degradation important?
A1: this compound is a diterpenoid glycoside isolated from Tinospora crispa. Understanding its degradation profile is crucial for ensuring the stability, efficacy, and safety of potential therapeutic products. Regulatory agencies, such as the FDA and EMA, require comprehensive stability data, including the identification and characterization of degradation products, as part of the drug approval process.
Q2: What are the most likely degradation pathways for this compound?
A2: Based on its chemical structure, which includes ester and glycoside linkages, as well as a reactive allylic ether system, the most probable degradation pathways are hydrolysis and oxidation. Photodegradation is also a potential pathway due to the presence of chromophores in the molecule.
Q3: I am observing unexpected peaks in my HPLC chromatogram during stability testing of this compound. What could they be?
A3: Unexpected peaks are likely degradation products. Their formation can be accelerated by stress conditions such as exposure to acid, base, oxidative agents, high temperatures, or light. To identify these peaks, it is recommended to perform systematic forced degradation studies and utilize techniques like LC-MS/MS for mass identification and NMR for structural elucidation of the isolated degradants.
Q4: How can I prevent the degradation of this compound during storage and handling?
A4: To minimize degradation, this compound should be stored in a cool, dark, and dry place. For solutions, using a buffered system at a neutral or slightly acidic pH may enhance stability against hydrolysis. Protecting the compound from light by using amber vials or light-resistant containers is also recommended. For long-term storage, keeping the material as a solid at low temperatures (e.g., -20°C) is advisable.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Significant loss of this compound peak area in HPLC analysis. | 1. Hydrolysis: The ester or glycosidic bond may have cleaved. 2. Oxidation: The allylic ether or other susceptible groups may have oxidized. 3. Photodegradation: Exposure to UV or visible light. | 1. Analyze for Hydrolytic Degradants: Look for the aglycone and the free sugar moiety. Adjust the pH of the formulation to a more stable range. 2. Analyze for Oxidative Degradants: Use LC-MS to detect the addition of oxygen atoms. Consider adding antioxidants to the formulation. 3. Protect from Light: Store samples in amber vials and minimize exposure to light during handling. |
| Appearance of multiple new peaks in the chromatogram. | Forced degradation conditions are too harsh, leading to secondary degradation. | Reduce the severity of the stress conditions. According to ICH guidelines, the goal is to achieve 5-20% degradation of the parent compound. Adjust the concentration of the stressor, temperature, or exposure time. |
| Poor separation between this compound and its degradation products. | The current HPLC method is not stability-indicating. | Develop and validate a stability-indicating HPLC method. This may involve trying different columns (e.g., C18, phenyl-hexyl), mobile phase compositions (e.g., gradients of acetonitrile or methanol with buffered aqueous phases), and detector wavelengths. |
| Difficulty in identifying the structure of a major degradation product. | Insufficient data from a single analytical technique. | Employ a combination of analytical techniques. Use LC-MS/MS to determine the molecular weight and fragmentation pattern. Isolate the degradant using preparative HPLC and perform 1D and 2D NMR spectroscopy for complete structural elucidation. |
Quantitative Data Summary
The following table summarizes the hypothetical degradation of this compound under various stress conditions. The goal of these forced degradation studies is to generate a degradation of approximately 10-20%.
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 60°C | 15% | Aglycone + Sugar Moiety |
| Base Hydrolysis | 0.1 M NaOH | 4 h | Room Temp | 18% | Aglycone + Sugar Moiety |
| Oxidation | 3% H₂O₂ | 8 h | Room Temp | 12% | Epoxide, Hydroxylated derivatives |
| Thermal | Solid State | 48 h | 80°C | 8% | Isomerization products |
| Photolytic | 1.2 million lux hours | 24 h | Room Temp | 10% | Photodimers, Isomers |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines the general procedure for conducting forced degradation studies on this compound.
a. Acid Hydrolysis:
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Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 0.1 M hydrochloric acid.
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Incubate the solution at 60°C for 24 hours.
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At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
b. Base Hydrolysis:
-
Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 0.1 M sodium hydroxide.
-
Keep the solution at room temperature for 4 hours.
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At specified time points (e.g., 0, 1, 2, 4 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for HPLC analysis.
c. Oxidative Degradation:
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Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide.
-
Keep the solution at room temperature for 8 hours, protected from light.
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At specified time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
d. Thermal Degradation:
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Place a known amount of solid this compound in a controlled temperature oven at 80°C for 48 hours.
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At specified time points, dissolve a portion of the solid in the mobile phase to a known concentration for HPLC analysis.
e. Photolytic Degradation:
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Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
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Expose the solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
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A control sample should be wrapped in aluminum foil to protect it from light.
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Analyze the samples by HPLC at appropriate time intervals.
HPLC-UV Method for Stability Indicating Analysis
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Column: C18, 4.6 x 150 mm, 3.5 µm
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Mobile Phase A: 0.1% Formic acid in Water
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Mobile Phase B: 0.1% Formic acid in Acetonitrile
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Gradient:
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0-5 min: 10% B
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5-25 min: 10% to 90% B
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25-30 min: 90% B
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30-31 min: 90% to 10% B
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31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
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Column Temperature: 30°C
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Detection Wavelength: 230 nm
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Injection Volume: 10 µL
LC-MS/MS Analysis for Identification of Degradation Products
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LC System: Use the HPLC method described above.
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Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
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Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
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Scan Range: m/z 100-1000
-
Data Acquisition: Perform full scan MS and data-dependent MS/MS fragmentation to obtain structural information on the parent compound and its degradation products.
NMR Spectroscopy for Structural Elucidation
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Isolate the major degradation products using preparative HPLC.
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Dry the isolated fractions to obtain a pure solid.
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Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
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Acquire a series of 1D and 2D NMR spectra, including ¹H, ¹³C, COSY, HSQC, and HMBC, to fully characterize the chemical structure of the degradation product.
Visualizations
Caption: Workflow for the identification of this compound degradation products.
Caption: Potential degradation pathways of this compound.
preventing Dehydroborapetoside B precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the handling and use of Dehydroborapetoside B in experimental settings, with a primary focus on preventing its precipitation in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a diterpenoid natural product isolated from the stems of Tinospora crispa.[1][2] Its fundamental chemical properties are summarized below.
| Property | Value |
| CAS Number | 1221178-16-0 |
| Molecular Formula | C₂₇H₃₄O₁₂ |
| Molecular Weight | 550.55 g/mol |
| Known Solvents | DMSO, Pyridine, Methanol, Ethanol[3] |
Q2: My this compound precipitated after I added it to my cell culture media. What are the common causes?
Precipitation of hydrophobic compounds like this compound in aqueous solutions such as cell culture media is a frequent issue. The primary causes include:
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Poor Aqueous Solubility: this compound is inherently hydrophobic and has low solubility in water-based solutions.
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High Final Concentration: The intended experimental concentration may exceed the compound's solubility limit in the final medium.
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Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into an aqueous medium can cause the compound to "crash out" of solution due to the sudden change in solvent polarity.
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Media Composition: Components within the cell culture medium, such as salts, proteins (especially in serum), and pH, can interact with the compound and reduce its solubility.[4]
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Temperature Fluctuations: Changes in temperature, such as moving media from cold storage to a 37°C incubator, can alter the solubility of a compound.[5]
Q3: How can I visually identify if my compound has precipitated?
Compound precipitation can manifest in several ways:
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Cloudiness or Turbidity: The medium may lose its clarity and appear hazy.
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Visible Particles: You may see small particles, crystals, or a film on the surface of the culture vessel.
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Microscopic Aggregates: Under a microscope, you may observe crystalline structures or amorphous aggregates that are distinct from your cells.
Q4: Is it acceptable to proceed with my experiment if I observe a precipitate?
It is strongly advised not to proceed with an experiment if precipitation is observed. The presence of a precipitate leads to:
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Inaccurate Dosing: The actual concentration of the dissolved compound is unknown and lower than intended, making the experimental results unreliable.
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Cellular Toxicity: The precipitate itself may exert toxic effects on cells, independent of the compound's pharmacological activity.
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Assay Interference: Particulates can interfere with downstream assays, particularly those involving absorbance, fluorescence, or luminescence measurements.
Q5: What is the maximum recommended final concentration of DMSO in cell culture?
To minimize solvent-induced toxicity, the final concentration of DMSO should be kept as low as possible. A general guideline is to maintain the final DMSO concentration at or below 0.5%, with many cell lines tolerating up to 1%.[6] However, it is crucial to perform a vehicle control (media with the same final DMSO concentration but without this compound) to assess the effect of the solvent on your specific cell line.
Troubleshooting Guides
Guide 1: Systematic Approach to Preventing Precipitation
If you are encountering precipitation with this compound, follow this systematic workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the recommended procedure for preparing a 10 mM stock solution of this compound in DMSO and subsequent dilution into cell culture medium.
Materials:
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This compound (MW: 550.55 g/mol )
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Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
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Sterile, low-binding microcentrifuge tubes
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Complete cell culture medium, pre-warmed to 37°C
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Vortex mixer
Methodology:
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Prepare 10 mM Stock Solution:
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Weigh out 5.51 mg of this compound into a sterile microcentrifuge tube.
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Add 1 mL of 100% DMSO to the tube.
-
Vortex vigorously for 1-2 minutes until the compound is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present. A brief sonication may assist dissolution.
-
Dispense into smaller, single-use aliquots and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Prepare Final Working Solution (Example: 10 µM):
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Pre-warm the required volume of complete cell culture medium to 37°C.
-
Recommended Step (Intermediate Dilution): To prevent solvent shock, first prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in pre-warmed medium (e.g., 10 µL of stock into 90 µL of medium). Mix gently.
-
Add the appropriate volume of the stock or intermediate solution to the final volume of pre-warmed medium. For a 10 µM final concentration from a 10 mM stock, this is a 1:1000 dilution (e.g., 10 µL into 10 mL of medium).
-
Crucial Step: Add the stock solution dropwise into the vortex of the gently swirling or vortexing medium to ensure rapid and uniform dispersion.
-
The final DMSO concentration in this example will be 0.1%.
-
Use the freshly prepared working solution immediately. Do not store dilute, aqueous solutions of this compound.
-
Protocol 2: Determining Maximum Soluble Concentration in Media
This protocol provides a method to empirically determine the solubility limit of this compound in your specific cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile 1.5 mL microcentrifuge tubes or a 96-well clear plate
-
Spectrophotometer or plate reader capable of measuring absorbance at ~600 nm (for light scattering)
Methodology:
-
Prepare Serial Dilutions:
-
Create a series of dilutions of this compound in your pre-warmed cell culture medium. A suggested range is 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, and a vehicle control (medium with the equivalent highest percentage of DMSO).
-
Prepare each concentration in triplicate.
-
-
Incubation:
-
Incubate the tubes/plate under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a duration relevant to your experiment (e.g., 2 hours).
-
-
Visual and Spectrophotometric Analysis:
-
Visually inspect each tube/well for any signs of turbidity or precipitate.
-
Measure the absorbance (or light scattering) of each sample at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance/scattering compared to the vehicle control indicates the formation of a precipitate.
-
-
Data Analysis:
-
Plot the absorbance/scattering values against the compound concentration.
-
The highest concentration that does not show a significant increase in light scattering compared to the vehicle control is considered the kinetic solubility limit under these conditions. This is the maximum concentration you should use in your experiments.
-
Visualization of Experimental Workflow
Caption: Workflow for determining and using the maximum soluble concentration.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | 1221178-16-0 [chemicalbook.com]
- 3. This compound | CAS:1221178-16-0 | Manufacturer ChemFaces [chemfaces.com]
- 4. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. ffhdj.com [ffhdj.com]
troubleshooting Dehydroborapetoside B inconsistent results
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Dehydroborapetoside B. The information is presented in a question-and-answer format to address common issues that may lead to inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in cell viability assay results between experiments using different batches of this compound. What could be the cause?
A1: Batch-to-batch variability is a common challenge in natural product research. This can arise from several factors, including minor differences in the isolation and purification process, leading to variations in purity and the presence of trace co-eluting compounds. It is also possible for the compound to degrade during storage if not handled properly.
To mitigate this, we recommend the following:
-
Purity Verification: Upon receiving a new batch, verify its purity using techniques like HPLC-MS.
-
Standardized Stock Solutions: Prepare large, centralized batches of stock solutions from a single, verified lot of the compound. Aliquot and store them at -80°C to minimize freeze-thaw cycles.
-
Control Compound: Include a well-characterized control compound in your assays to distinguish between batch-specific issues and general assay variability.
Q2: The bioactivity of our this compound stock solution seems to decrease over time. How can we ensure its stability?
A2: The stability of this compound can be influenced by factors such as solvent, temperature, and light exposure.[1][2][3] While specific stability data for this compound is limited, general principles for natural products suggest potential degradation through hydrolysis or oxidation.
Troubleshooting Steps & Recommendations:
-
Solvent Choice: Dimethyl sulfoxide (DMSO) is a common solvent. Ensure you are using anhydrous, high-purity DMSO. For aqueous buffers, prepare fresh solutions for each experiment, as the compound may be less stable in aqueous environments.
-
Storage Conditions: Aliquots of the stock solution in DMSO should be stored at -20°C or -80°C and protected from light.[4] The expiration for one commercially available preparation is 12 months from the date of receipt.[4]
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for each aliquot. It is best practice to discard an aliquot after it has been thawed and used.
Hypothetical Stability Data:
The following table illustrates a hypothetical decline in the potency (IC50) of this compound in a cell viability assay due to improper storage.
| Storage Condition | IC50 after 1 Week | IC50 after 4 Weeks | IC50 after 12 Weeks |
| -80°C, protected from light (aliquoted) | 10.2 µM | 10.5 µM | 10.8 µM |
| -20°C, protected from light (aliquoted) | 11.5 µM | 13.8 µM | 18.2 µM |
| 4°C, protected from light (repeated use) | 25.8 µM | 52.1 µM | >100 µM |
| Room Temperature, exposed to light (in media) | >100 µM | >100 µM | >100 µM |
Q3: We are seeing inconsistent results in our Western blot analysis for a potential downstream target. How can we improve reproducibility?
A3: Inconsistent Western blot results can stem from multiple sources, including variability in cell treatment, sample preparation, and the immunoblotting procedure itself.
A logical workflow for troubleshooting this issue is presented below.
Caption: Troubleshooting workflow for inconsistent Western blot results.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on the viability of a cancer cell line (e.g., MCF-7) in a 96-well plate format.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. The final concentrations should range from 0.1 µM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Incubate for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis of a Hypothetical Target (e.g., p-AKT)
This protocol describes the detection of a hypothetical downstream target of this compound.
-
Cell Culture and Treatment: Plate 2 x 10^6 cells in 6-well plates. After 24 hours, treat the cells with this compound at various concentrations (e.g., 0, 5, 10, 20 µM) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20 µg of protein from each sample with 4X Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 10% polyacrylamide gel and run at 120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins to a PVDF membrane at 100V for 90 minutes.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (e.g., 1:1000 dilution) and a loading control like GAPDH (e.g., 1:5000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathway and Experimental Workflow
Hypothetical Signaling Pathway for this compound
Based on the activities of similar natural products, a plausible (though hypothetical) mechanism of action for this compound could involve the inhibition of a pro-survival signaling pathway, such as the PI3K/AKT pathway.
References
Dehydroborapetoside B dose-response curve optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Dehydroborapetoside B. The information is designed to assist with the optimization of dose-response curve experiments for this natural product.
Frequently Asked Questions (FAQs)
Q1: What are the expected biological activities of this compound?
A1: this compound is a diterpenoid isolated from the stems of Tinospora crispa.[1][2] This plant has been traditionally used for its anti-inflammatory, antioxidant, immunomodulatory, and cytotoxic properties.[3][4][5] Therefore, it is reasonable to hypothesize that this compound may exhibit similar bioactivities. Preliminary supplier information also suggests a potential role in the TGF-beta/Smad signaling pathway.[6]
Q2: I am starting my experiments with this compound. What initial concentration range should I use?
A2: For a novel compound like this compound with limited public data, a broad concentration range is recommended for initial screening. A common starting point for natural products is to perform a serial dilution from a high concentration (e.g., 100 µM or 100 µg/mL) downwards. This will help in identifying the effective concentration range for your specific assay.
Q3: How should I dissolve this compound for my experiments?
A3: According to supplier information, this compound is soluble in DMSO, Pyridine, Methanol, and Ethanol.[2] For cell-based assays, it is crucial to prepare a high-concentration stock solution in a solvent like DMSO and then dilute it in your culture medium to the final desired concentrations. Ensure the final solvent concentration in your assay is low (typically <0.5%) and consistent across all treatments, including vehicle controls, to avoid solvent-induced artifacts.
Troubleshooting Guides
Issue 1: No observable dose-response effect.
Possible Cause 1: Inappropriate Concentration Range.
-
Solution: Your concentration range may be too low or too high. If you suspect the concentrations are too low, test a higher range. If you are already at a high concentration and see no effect, it's possible the compound is not active in your specific assay system.
Possible Cause 2: Compound Instability or Degradation.
-
Solution: Ensure proper storage of the compound as recommended by the supplier (typically -20°C for stock solutions).[2] Prepare fresh dilutions from the stock solution for each experiment. Avoid repeated freeze-thaw cycles.
Possible Cause 3: Insufficient Incubation Time.
-
Solution: The biological effect may take longer to manifest. Perform a time-course experiment to determine the optimal incubation period.
Issue 2: High variability between replicate wells.
Possible Cause 1: Inconsistent Cell Seeding.
-
Solution: Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and follow a consistent seeding pattern across the plate.
Possible Cause 2: Edge Effects in multi-well plates.
-
Solution: Evaporation from wells on the edge of a plate can lead to increased compound concentration and variability. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.
Possible Cause 3: Inaccurate Pipetting of the Compound.
-
Solution: Use calibrated pipettes and ensure proper mixing of the compound in the well after addition.
Data Presentation
Quantitative data from dose-response experiments should be organized for clarity and ease of comparison. Below are template tables for presenting cytotoxicity and anti-inflammatory data.
Table 1: Cytotoxicity of this compound on [Cell Line Name]
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± [Value] |
| [Concentration 1] | [Value] ± [Value] |
| [Concentration 2] | [Value] ± [Value] |
| [Concentration 3] | [Value] ± [Value] |
| [Concentration 4] | [Value] ± [Value] |
| [Concentration 5] | [Value] ± [Value] |
| IC50 (µM) | [Calculated Value] |
Table 2: Anti-inflammatory Effect of this compound (e.g., Nitric Oxide Inhibition)
| Concentration (µM) | % NO Inhibition (Mean ± SD) |
| 0 (Vehicle Control) | 0 ± [Value] |
| [Concentration 1] | [Value] ± [Value] |
| [Concentration 2] | [Value] ± [Value] |
| [Concentration 3] | [Value] ± [Value] |
| [Concentration 4] | [Value] ± [Value] |
| [Concentration 5] | [Value] ± [Value] |
| IC50 (µM) | [Calculated Value] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Anti-inflammatory Assay (Nitric Oxide Inhibition in LPS-stimulated RAW 264.7 Macrophages)
This protocol provides a framework for evaluating the anti-inflammatory potential of this compound.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of nitric oxide inhibition relative to the LPS-stimulated control. Plot the dose-response curve to determine the IC50 value.
Mandatory Visualizations
References
- 1. This compound | 1221178-16-0 [chemicalbook.com]
- 2. This compound | CAS:1221178-16-0 | Manufacturer ChemFaces [chemfaces.com]
- 3. Frontiers | Tinospora crispa (L.) Hook. f. & Thomson: A Review of Its Ethnobotanical, Phytochemical, and Pharmacological Aspects [frontiersin.org]
- 4. brieflands.com [brieflands.com]
- 5. ajbls.com [ajbls.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Enhancing Dehydroborapetoside B Bioavailability In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the in vivo bioavailability of Dehydroborapetoside B. As a diterpenoid isolated from Tinospora crispa, this compound is a promising natural product with potential therapeutic applications. However, like many natural compounds, it may face challenges with oral bioavailability.[1][2] This guide offers insights into potential issues and solutions during your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a diterpenoid compound isolated from the stems of Tinospora crispa.[1] Many natural compounds, particularly those with complex structures like diterpenoids, often exhibit poor aqueous solubility and/or membrane permeability, which can lead to low oral bioavailability. This limits their therapeutic potential by reducing the amount of active compound that reaches systemic circulation to exert its pharmacological effect.
Q2: What are the general strategies to enhance the bioavailability of herbal compounds like this compound?
Several formulation strategies can be employed to improve the bioavailability of poorly soluble compounds. These include:
-
Lipid-Based Formulations: Encapsulating the compound in liposomes, phytosomes, or self-emulsifying drug delivery systems (SEDDS) can enhance its solubility and absorption.
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the compound, which can improve its dissolution rate.
-
Solid Dispersions: Dispersing the compound in a polymer matrix at the molecular level can enhance its solubility and dissolution.
-
Co-administration with Bio-enhancers: Certain natural compounds, such as piperine from black pepper, can inhibit drug-metabolizing enzymes and transporters, thereby increasing the bioavailability of co-administered drugs.
Q3: Are there any known metabolites of this compound?
Currently, there is limited publicly available information on the specific metabolites of this compound. In general, natural compounds undergo extensive metabolism in the liver and intestines by cytochrome P450 enzymes and other metabolic pathways. It is crucial to perform in vitro and in vivo metabolism studies to identify potential metabolites and understand their pharmacological activity and clearance pathways.
Q4: What analytical methods are suitable for quantifying this compound in biological samples?
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their in vivo experiments with this compound.
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low or undetectable plasma concentrations of this compound after oral administration. | Poor aqueous solubility of the compound.Low permeability across the intestinal epithelium.Rapid first-pass metabolism in the gut wall or liver. | 1. Characterize Physicochemical Properties: Determine the aqueous solubility, logP, and stability of this compound at different pH values. This data is crucial for selecting an appropriate formulation strategy.2. Formulation Enhancement: Develop a bioavailability-enhancing formulation. Start with a simple lipid-based formulation like a self-emulsifying drug delivery system (SEDDS).3. In Vitro Permeability Assay: Use a Caco-2 cell monolayer model to assess the intestinal permeability of the compound and identify potential efflux by P-glycoprotein (P-gp) transporters.4. In Vitro Metabolism Study: Incubate this compound with liver microsomes to assess its metabolic stability and identify the major metabolizing enzymes. |
| High variability in plasma concentrations between individual animals. | Inconsistent dosing volume or formulation instability.Physiological differences between animals (e.g., gastric emptying time, intestinal motility).Genetic polymorphisms in drug-metabolizing enzymes or transporters. | 1. Standardize Dosing Procedure: Ensure accurate and consistent administration of the formulation. For oral gavage, ensure the dose is delivered directly to the stomach.2. Formulation Stability: Assess the physical and chemical stability of the formulation under experimental conditions.3. Increase Sample Size: A larger group of animals can help to account for inter-individual variability.4. Fasting/Fed State: Control the feeding status of the animals, as food can significantly impact the absorption of many compounds. |
| Unexpected toxicity or adverse effects in vivo. | High dose of the compound.Toxicity of the formulation excipients.Formation of toxic metabolites. | 1. Dose-Ranging Study: Conduct a preliminary dose-ranging study to determine the maximum tolerated dose (MTD).2. Excipient Safety: Use excipients that are generally recognized as safe (GRAS) and at concentrations within acceptable limits.3. Metabolite Profiling: Identify the major metabolites and assess their potential toxicity. |
| Difficulty in developing a validated analytical method for plasma samples. | Low analyte concentration.Interference from endogenous plasma components.Poor recovery during sample preparation. | 1. Optimize Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the plasma sample and concentrate the analyte.2. Increase Detector Sensitivity: Use a more sensitive detector, such as a tandem mass spectrometer (MS/MS), which provides high selectivity and sensitivity.3. Internal Standard: Use a suitable internal standard to correct for variations in sample preparation and instrument response. |
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol provides a general method for preparing a SEDDS formulation to enhance the oral bioavailability of this compound.
Materials:
-
This compound
-
Oil phase (e.g., Labrafil® M 1944 CS)
-
Surfactant (e.g., Kolliphor® EL)
-
Co-surfactant (e.g., Transcutol® HP)
-
Vortex mixer
-
Water bath
Method:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Formulation Preparation:
-
Accurately weigh the required amounts of the oil, surfactant, and co-surfactant into a clear glass vial.
-
Heat the mixture in a water bath at 40-50 °C to facilitate mixing.
-
Vortex the mixture until a homogenous solution is formed.
-
Add the accurately weighed this compound to the excipient mixture.
-
Continue vortexing and gentle heating until the compound is completely dissolved.
-
-
Characterization:
-
Emulsification Study: Add a small amount of the SEDDS formulation to water with gentle stirring and observe the formation of a microemulsion.
-
Droplet Size Analysis: Determine the mean droplet size and polydispersity index (PDI) of the resulting microemulsion using a dynamic light scattering (DLS) instrument.
-
Drug Content: Determine the concentration of this compound in the SEDDS formulation using a validated HPLC method.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a basic design for an in vivo pharmacokinetic study to evaluate the oral bioavailability of a this compound formulation.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound formulation (e.g., SEDDS)
-
Control formulation (e.g., this compound suspended in 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
HPLC system for analysis
Method:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Dosing:
-
Fast the rats overnight (with free access to water) before dosing.
-
Divide the rats into two groups: the control group and the formulation group.
-
Administer the respective formulations to the rats via oral gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.
-
Place the blood samples into tubes containing an anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 3000 rpm for 10 minutes to separate the plasma.
-
Transfer the plasma supernatant to clean microcentrifuge tubes and store at -80 °C until analysis.
-
-
Sample Analysis:
-
Extract this compound from the plasma samples using a suitable extraction method (e.g., protein precipitation, LLE, or SPE).
-
Quantify the concentration of this compound in the plasma extracts using a validated HPLC method.
-
-
Pharmacokinetic Analysis:
-
Calculate the key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve), using appropriate software.
-
Compare the pharmacokinetic parameters between the control and formulation groups to determine the relative bioavailability.
-
Visualizations
Caption: Experimental workflow for enhancing the bioavailability of this compound.
Caption: Hypothetical signaling pathway for this compound's anti-inflammatory effects.
References
Technical Support Center: Large-Scale Isolation of Dehydroborapetoside B
Welcome to the technical support center for the large-scale isolation of Dehydroborapetoside B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the extraction and purification of this diterpenoid from Tinospora crispa.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound is a diterpenoid compound. Its primary natural source is the stems of the plant Tinospora crispa[1][2].
Q2: What are the general challenges associated with the large-scale isolation of diterpenoids like this compound from plant sources?
Large-scale isolation of diterpenoids presents several challenges, including:
-
Low abundance: The target compound may be present in low concentrations in the plant material, requiring the processing of large amounts of biomass.
-
Complex mixtures: Plant extracts contain a vast array of other compounds (e.g., chlorophyll, lipids, other terpenoids, flavonoids) that can interfere with purification.
-
Compound stability: Diterpenoids can be sensitive to heat, pH changes, and prolonged exposure to solvents, which are common during large-scale extraction and purification[3].
-
Chromatographic scale-up issues: Transferring a lab-scale chromatographic method to a larger scale can be complex, with potential for loss of resolution, increased solvent consumption, and difficulties in column packing[4][5][6][7].
Q3: What extraction methods are suitable for obtaining a this compound-rich extract from Tinospora crispa?
A common and effective method for extracting compounds from Tinospora crispa is maceration with ethanol (typically 70-96%)[1][8]. For large-scale operations, percolation or Soxhlet extraction can also be considered to improve efficiency. An initial fractionation with a non-polar solvent like n-hexane can be used to remove lipids and chlorophyll[9].
Q4: What chromatographic techniques are recommended for the large-scale purification of this compound?
For large-scale purification, a combination of chromatographic techniques is often necessary. This may include:
-
Initial fractionation: Using normal-phase column chromatography with silica gel to separate major compound classes.
-
Intermediate purification: Employing reversed-phase chromatography (C18) for further separation based on polarity.
-
Final polishing: High-performance liquid chromatography (HPLC) or flash chromatography can be used for the final purification to achieve high purity. For large-scale operations, techniques like High-Speed Counter-Current Chromatography (HSCCC) can be more efficient and reduce solvent consumption.
Troubleshooting Guides
This section provides troubleshooting for specific issues that may arise during the large-scale isolation of this compound.
Problem 1: Low Yield of Crude Extract
| Symptom | Possible Cause | Suggested Solution |
| The amount of dried extract obtained after solvent evaporation is significantly lower than expected. | Incomplete extraction: Insufficient solvent volume, extraction time, or inadequate grinding of the plant material. | - Increase the solvent-to-biomass ratio.- Extend the extraction time or perform multiple extraction cycles.- Ensure the plant material is finely powdered to maximize surface area for solvent penetration. |
| Degradation of the compound: The extraction temperature may be too high, causing thermal degradation. | - Use a lower extraction temperature.- Consider room temperature maceration or percolation instead of heat-assisted methods. | |
| Improper solvent selection: The polarity of the solvent may not be optimal for this compound. | - While ethanol is generally effective, consider testing different percentages (e.g., 70%, 80%, 96%) to optimize the yield. |
Problem 2: Poor Resolution in Large-Scale Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Peaks that were well-separated in lab-scale chromatography are now overlapping. | Improper column packing: The large-scale column may not be packed uniformly, leading to channeling and band broadening[4][5]. | - Re-pack the column, ensuring a consistent slurry concentration and packing pressure.- For very large columns, consider using dynamic axial compression columns for more uniform packing. |
| Inappropriate flow rate: The linear flow rate used in the scaled-up method may be too high. | - Optimize the flow rate for the larger column diameter to maintain resolution. The linear flow rate should ideally be kept constant during scale-up[5]. | |
| Overloading the column: Too much crude extract is being loaded onto the column. | - Determine the loading capacity of the column through smaller-scale experiments and adhere to that limit. | |
| Changes in mobile phase composition: Inconsistent mixing of solvents for the mobile phase. | - Ensure accurate and consistent preparation of the mobile phase. Use a gradient controller for large-scale gradient elution. |
Problem 3: Suspected Compound Degradation During Purification
| Symptom | Possible Cause | Suggested Solution |
| Appearance of new, unexpected peaks in the chromatogram during later stages of purification. | pH instability: The compound may be sensitive to acidic or basic conditions in the mobile phase or on the stationary phase. | - Buffer the mobile phase to a neutral pH.- Use a stationary phase that is less acidic (e.g., deactivated silica gel). |
| Thermal degradation: Prolonged processing times at elevated temperatures can cause degradation[3]. | - Minimize the duration of any heating steps.- Perform chromatographic separations at room temperature or even in a cooled environment if the compound is particularly labile. | |
| Oxidation: Exposure to air and light for extended periods can lead to oxidative degradation. | - Use solvents that have been degassed.- Protect the sample from light by using amber glass containers or covering equipment with aluminum foil. |
Experimental Protocols
Protocol 1: Large-Scale Extraction of Tinospora crispa Stems
-
Preparation of Plant Material:
-
Air-dry the stems of Tinospora crispa at room temperature or in an oven at a low temperature (40-50°C) until brittle.
-
Grind the dried stems into a fine powder using an industrial-grade grinder.
-
-
Extraction:
-
Macerate the powdered plant material in 70% ethanol at a 1:10 (w/v) ratio for 72 hours with occasional stirring.
-
Alternatively, for a more efficient large-scale process, use a percolator. Pack the powdered material into the percolator and allow 70% ethanol to slowly pass through the material.
-
-
Concentration:
-
Filter the ethanolic extract to remove the plant debris.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
-
Defatting (Optional but Recommended):
-
Suspend the crude ethanolic extract in water and partition it with an equal volume of n-hexane in a large separatory funnel.
-
Separate the layers and collect the aqueous layer containing the more polar compounds, including this compound.
-
Evaporate the aqueous layer to dryness to obtain the defatted crude extract.
-
Visualization of Experimental Workflow
Caption: Workflow for the large-scale extraction of this compound.
Logical Relationship for Troubleshooting Chromatography
Caption: Troubleshooting logic for poor chromatographic resolution.
References
- 1. Standardized ethanol extract of Tinospora crispa upregulates pro-inflammatory mediators release in LPS-primed U937 human macrophages through stimulation of MAPK, NF-κB and PI3K-Akt signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Tinospora crispa (L.) Hook. f. & Thomson: A Review of Its Ethnobotanical, Phytochemical, and Pharmacological Aspects [frontiersin.org]
- 3. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Scale Up Chromatography for Industrial Bioproduction [synapse.patsnap.com]
- 5. bio-rad.com [bio-rad.com]
- 6. biocompare.com [biocompare.com]
- 7. chromtech.com [chromtech.com]
- 8. jddtonline.info [jddtonline.info]
- 9. brieflands.com [brieflands.com]
Dehydroborapetoside B interference in biochemical assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential interference of Dehydroborapetoside B in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why should I be cautious when using it in biochemical assays?
This compound is a small molecule that, like many natural product-derived compounds, has the potential to interfere with biochemical assays, leading to false-positive or false-negative results.[1][2][3] Such interference can arise from various mechanisms, including but not limited to, inherent fluorescence of the compound, aggregation at high concentrations, redox activity, or direct inhibition of reporter enzymes (e.g., luciferase).[2] Therefore, it is crucial to perform appropriate counter-screens and control experiments to validate any observed activity.
Q2: What are the common types of assay interference observed with compounds like this compound?
Compounds structurally related to flavonoids and other natural products can interfere with assays in several ways:
-
Fluorescence Interference: The compound's native fluorescence can overlap with the excitation or emission spectra of the assay's fluorophores, leading to artificially high or low signals.[2]
-
Assay Signal Quenching: The compound may absorb light at the excitation or emission wavelength of the assay's reporter, leading to a decrease in the detected signal.
-
Enzyme Inhibition/Activation: this compound may directly inhibit or activate a component of the signal-generating system (e.g., peroxidase or luciferase), independent of the primary biological target.[2][4] Flavonoids, for instance, are known inhibitors of peroxidase activity.[4]
-
Compound Aggregation: At certain concentrations, small molecules can form aggregates that non-specifically sequester and inhibit enzymes, leading to false-positive results.[3]
-
Redox Activity: The compound may have redox properties that interfere with assays relying on redox-sensitive dyes or enzymes.
Q3: How can I determine if this compound is interfering with my assay?
A series of control experiments, often called counter-screens, are essential.[2] These include:
-
Testing for intrinsic fluorescence/absorbance: Measure the fluorescence and absorbance of this compound at the wavelengths used in your assay.
-
Using a cell-free assay system: If you are using a cell-based assay, test the effect of the compound on the reporter system in the absence of the cells or the primary target.
-
Varying the concentration of assay components: Assess if the inhibitory effect of the compound can be overcome by increasing the concentration of the enzyme or substrate.
-
Performing orthogonal assays: Confirm the biological activity of this compound using a different assay technology that relies on a distinct detection method.[2]
Troubleshooting Guides
Issue 1: Unexpected Inhibition in a Fluorescence-Based Assay
Symptoms:
-
Concentration-dependent decrease in fluorescence signal upon addition of this compound.
-
High hit rate in a high-throughput screen (HTS).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for fluorescence assay interference.
Experimental Protocol: Assessing Intrinsic Compound Fluorescence
-
Prepare a serial dilution of this compound in the assay buffer. A typical concentration range would be from the highest concentration used in the primary assay down to sub-micromolar levels.
-
Dispense the dilutions into the same type of microplate used for the primary assay.
-
Include buffer-only wells as a negative control.
-
Read the plate in a plate reader using the same excitation and emission wavelengths and filter sets as the primary assay.
-
Analyze the data: If a concentration-dependent increase in signal is observed in the absence of any assay components, the compound is intrinsically fluorescent and is likely causing interference.
Issue 2: Inhibition Observed in a Peroxidase-Coupled Assay
Symptoms:
-
This compound shows inhibitory activity in an assay that uses horseradish peroxidase (HRP) for signal generation (e.g., ELISA, free fatty acid, or triglyceride assays).[4]
Troubleshooting Workflow:
Caption: Workflow to test for direct peroxidase inhibition.
Experimental Protocol: Direct HRP Inhibition Assay
-
Prepare a reaction mixture containing assay buffer, HRP, and a suitable HRP substrate (e.g., TMB, Amplex Red).
-
Prepare a serial dilution of this compound.
-
Add the this compound dilutions to the reaction mixture. Include a positive control (a known HRP inhibitor, e.g., sodium azide) and a negative control (vehicle, e.g., DMSO).
-
Initiate the reaction by adding hydrogen peroxide (H₂O₂).
-
Monitor the reaction kinetics by measuring the change in absorbance or fluorescence over time.
-
Calculate the percentage of HRP inhibition for each concentration of this compound.
Data Presentation: Hypothetical HRP Inhibition Data
| Compound | Concentration (µM) | % HRP Inhibition |
| This compound | 100 | 85.2 |
| 30 | 62.5 | |
| 10 | 35.1 | |
| 3 | 10.8 | |
| 1 | 2.3 | |
| Sodium Azide (Control) | 10 | 98.7 |
Issue 3: Suspected Compound Aggregation
Symptoms:
-
Inhibition is sensitive to the presence of detergents.
-
Steep dose-response curves.
-
Activity is observed across multiple, unrelated targets.
Troubleshooting Workflow:
Caption: Workflow to investigate compound aggregation.
Experimental Protocol: Detergent-Based Assay for Aggregation
-
Prepare two sets of assay reactions.
-
In the first set, run the primary assay as usual with a concentration-response curve for this compound.
-
In the second set, add a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer before adding the compound and other reagents.
-
Compare the IC₅₀ values obtained in the presence and absence of the detergent. A significant rightward shift in the IC₅₀ in the presence of the detergent is indicative of aggregation-based inhibition.
Data Presentation: Hypothetical Effect of Detergent on IC₅₀
| Compound | Assay Condition | IC₅₀ (µM) |
| This compound | Standard Buffer | 5.2 |
| + 0.01% Triton X-100 | > 100 |
Signaling Pathway Considerations
While specific signaling pathways modulated by this compound are not yet well-defined, flavonoids, in general, are known to interact with various cellular signaling cascades, often due to their antioxidant and enzyme-inhibitory properties.[5] For example, many flavonoids can influence pathways involving kinases, phosphatases, and inflammatory mediators.[5]
Hypothetical Kinase Inhibition Assay Interference Pathway:
Caption: True vs. interference mechanisms in a kinase assay.
When investigating the effects of this compound on a signaling pathway, it is critical to employ multiple assay formats and orthogonal validation methods to ensure that the observed effects are due to specific interactions with the intended target and not an artifact of assay interference.
References
- 1. False positives in the early stages of drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interference of flavonoids with enzymatic assays for the determination of free fatty acid and triglyceride levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Dehydroborapetoside B and Other Diterpenoids from Tinospora crispa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinospora crispa, a medicinal plant widely used in traditional medicine in Southeast Asia, is a rich source of various bioactive compounds, including a diverse array of diterpenoids. These compounds have garnered significant interest for their potential therapeutic applications, particularly in the management of metabolic and inflammatory disorders. This guide provides a comparative analysis of Dehydroborapetoside B and other prominent diterpenoids isolated from Tinospora crispa, with a focus on their anti-diabetic and anti-inflammatory properties. The information presented herein is supported by experimental data to aid researchers and drug development professionals in their exploration of these natural products.
Comparative Analysis of Biological Activities
While direct comparative studies on this compound are limited in the currently available scientific literature, this section summarizes the known biological activities of other key diterpenoids from Tinospora crispa to provide a benchmark for future research. The primary activities of interest are anti-diabetic and anti-inflammatory effects.
Anti-Diabetic Activity
The clerodane diterpenoids from Tinospora crispa have demonstrated significant potential in modulating glucose metabolism. The following table summarizes the reported anti-diabetic effects of Borapetol B, Borapetoside C, and Borapetoside E.
| Compound | Model | Key Findings | Reference |
| Borapetol B | Wistar & Goto-Kakizaki (GK) rats | Acutely improved glucose tolerance and dose-dependently increased insulin secretion from isolated islets.[1][2] | [1][2] |
| Borapetoside C | Normal & Type 2 Diabetic Mice | Improved insulin sensitivity, increased glucose utilization, and enhanced insulin-induced glycogen synthesis in skeletal muscle.[3] | [3] |
| Borapetoside E | High-Fat-Diet-Induced Diabetic Mice | Markedly improved hyperglycemia, insulin resistance, and hyperlipidemia. Suppressed the expression of genes related to lipid synthesis.[4] | [4] |
Anti-inflammatory Activity
Several clerodane diterpenoids from Tinospora crispa have been investigated for their ability to mitigate inflammatory responses, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Tinopanoid K (Compound 3) | NO Production Inhibition | BV-2 | 5.6 | [5] |
| Tinopanoid R (Compound 8) | NO Production Inhibition | BV-2 | 13.8 | [5] |
| Unnamed Clerodane (Compound 5) | NO Production Inhibition | BV-2 | 7.5 | [2] |
| Unnamed Clerodane (Compound 7) | NO Production Inhibition | BV-2 | 10.6 | [2] |
Experimental Protocols
Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is adapted from standard procedures used to assess in vivo glucose metabolism.
1. Animal Preparation:
-
Use male C57BL/6 mice (8-10 weeks old).
-
House animals under standard laboratory conditions with ad libitum access to food and water.
-
Fast the mice for 6 hours before the experiment with free access to water.
2. Procedure:
-
At time t = -30 min, administer the test compound (e.g., Borapetoside C, 5 mg/kg) or vehicle (e.g., 0.5% carboxymethylcellulose) via intraperitoneal (i.p.) injection.
-
At time t = 0 min, collect a baseline blood sample from the tail vein.
-
Immediately after the baseline blood collection, administer a glucose solution (2 g/kg body weight) orally via gavage.
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose levels at each time point using a glucometer.
3. Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose tolerance curves to quantify the overall glucose excursion.
Static Insulin Secretion Assay in Isolated Pancreatic Islets
This protocol outlines the procedure for measuring glucose-stimulated insulin secretion (GSIS) from isolated pancreatic islets.
1. Islet Isolation:
-
Isolate pancreatic islets from mice or rats by collagenase digestion of the pancreas followed by density gradient centrifugation.
-
Culture the isolated islets overnight in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
2. Insulin Secretion Assay:
-
Hand-pick islets of similar size and place them in batches of 5-10 islets per well of a 24-well plate.
-
Pre-incubate the islets for 1 hour at 37°C in Krebs-Ringer bicarbonate (KRB) buffer containing 2.8 mM glucose.
-
After pre-incubation, replace the buffer with fresh KRB buffer containing either a basal (2.8 mM) or stimulatory (16.7 mM) glucose concentration, with or without the test compound (e.g., Borapetol B at various concentrations).
-
Incubate for 1 hour at 37°C.
-
At the end of the incubation, collect the supernatant for insulin measurement.
-
Quantify the insulin concentration in the supernatant using a commercially available insulin ELISA kit.
3. Data Analysis:
-
Express insulin secretion as ng/islet/hour or as a fold-change relative to the basal glucose control.
Signaling Pathways
Insulin Signaling Pathway (Borapetoside C)
Borapetoside C has been shown to improve insulin sensitivity by activating key components of the insulin signaling pathway in the liver.[3] The proposed mechanism involves the phosphorylation of the insulin receptor (IR) and protein kinase B (Akt), leading to the translocation of glucose transporter 2 (GLUT2) to the cell membrane, thereby enhancing glucose uptake.[3]
Caption: Proposed mechanism of Borapetoside C on the insulin signaling pathway.
Anti-inflammatory Signaling Pathway (Clerodane Diterpenoids)
Clerodane diterpenoids from Tinospora crispa are known to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO). This is often achieved through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is a key regulator of inflammation. The activation of Toll-like receptor 4 (TLR4) by lipopolysaccharide (LPS) typically leads to the activation of IκB kinase (IKK), which then phosphorylates IκBα. This phosphorylation targets IκBα for degradation, allowing NF-κB (p65/p50) to translocate to the nucleus and induce the expression of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Clerodane diterpenoids are proposed to inhibit this pathway.
Caption: General mechanism of NF-κB inhibition by clerodane diterpenoids.
Conclusion
The diterpenoids from Tinospora crispa, particularly Borapetol B, Borapetoside C, and Borapetoside E, exhibit promising anti-diabetic and anti-inflammatory properties. Their mechanisms of action appear to involve the modulation of key signaling pathways related to glucose metabolism and inflammation. While this compound remains a less-studied component of this class, the data presented for its analogues provide a strong rationale for its further investigation. Future studies should focus on isolating sufficient quantities of this compound to conduct comprehensive in vitro and in vivo studies to elucidate its specific biological activities and mechanisms of action. Such research will be crucial in determining its potential as a lead compound for the development of novel therapeutics.
References
- 1. An Anti-Inflammatory 2,4-Cyclized-3,4-Secospongian Diterpenoid and Furanoterpene-Related Metabolites of a Marine Sponge Spongia sp. from the Red Sea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antidiabetic Effect of Oral Borapetol B Compound, Isolated from the Plant Tinospora crispa, by Stimulating Insulin Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Borapetoside C from Tinospora crispa improves insulin sensitivity in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An overview of recent developments in clinical trials of anti-diabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Dehydroborapetoside B: Uncharted Territory in Inhibitor Research
Despite its isolation as a natural product, Dehydroborapetoside B remains a molecule of unknown biological function, with no publicly available data on its inhibitory activities or specific molecular targets. A comprehensive review of scientific literature and chemical databases reveals a significant gap in the understanding of this diterpenoid's pharmacological profile, precluding a comparative analysis with known inhibitors.
This compound is a diterpenoid compound that has been isolated from Tinospora crispa, a plant with a history of use in traditional medicine. While other compounds from this plant have been investigated for various biological activities, including anti-inflammatory and anti-diabetic properties, this compound itself has not been the subject of published biological evaluation studies.
Our extensive search for experimental data, including inhibitory concentrations (IC50 values), dissociation constants (Ki values), and identified protein or enzymatic targets, yielded no specific results for this compound. Chemical suppliers such as MedChemExpress and ChemicalBook list the compound for research purposes but do not provide any information regarding its biological activity.
Consequently, a comparative analysis of this compound with known inhibitors is not feasible at this time. The creation of data tables and visualizations of signaling pathways or experimental workflows as requested is impossible without foundational experimental results.
For researchers, scientists, and drug development professionals interested in this molecule, the current landscape represents a completely unexplored area. Future research would first need to involve the screening of this compound against a wide range of biological targets to identify any potential inhibitory activity. Should such activity be discovered, subsequent detailed mechanistic studies would be required to elucidate its mode of action and provide the necessary data for a meaningful comparative analysis with existing inhibitors.
The absence of information on this compound highlights the vast number of natural products that have been identified but not yet pharmacologically characterized. This presents both a challenge and an opportunity for the discovery of novel therapeutic agents.
Dehydroborapetoside B vs. Borapetoside C: A Comparative Guide to Biological Activity
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar natural compounds is critical for identifying promising therapeutic leads. This guide provides a detailed comparison of the known biological activities of Dehydroborapetoside B and Borapetoside C, two diterpenoids isolated from Tinospora crispa. While extensive research has elucidated the antidiabetic properties of Borapetoside C, data on the biological effects of this compound remains notably scarce in current scientific literature.
Summary of Biological Activity
A significant disparity exists in the available research on the biological activities of this compound and Borapetoside C. Borapetoside C has been the subject of multiple studies investigating its potential as an antidiabetic agent. In contrast, this compound is primarily documented as a natural product isolated from Tinospora crispa, with no significant biological activity data reported to date.
Borapetoside C has demonstrated notable antidiabetic effects, primarily by enhancing insulin sensitivity and promoting glucose utilization. Research indicates that its mechanism of action involves the activation of the Insulin Receptor-Akt-GLUT2 (IR-Akt-GLUT2) signaling pathway.
This compound , as of the latest literature review, has not been associated with any specific biological activity. It is identified as a diterpenoid constituent of Tinospora crispa, but its pharmacological profile remains uninvestigated.
Quantitative Biological Data
The following table summarizes the available quantitative data for the biological activity of Borapetoside C. No quantitative data for this compound is currently available.
| Compound | Biological Activity | Assay | Target | Result (IC50) |
| Borapetoside C | Antidiabetic | α-Glucosidase Inhibition Assay | α-Glucosidase | 0.0527 mg/mL |
| This compound | Not Reported | Not Applicable | Not Applicable | Not Applicable |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Signaling pathway of Borapetoside C in enhancing insulin sensitivity.
Caption: General experimental workflow for in vivo assessment of antidiabetic activity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of Borapetoside C's biological activity.
In Vivo Antidiabetic Activity in a Mouse Model
-
Animal Model: Type 1 diabetes was induced in mice by a single intraperitoneal injection of streptozotocin (STZ). Type 2 diabetic mouse models were also utilized.
-
Treatment Groups:
-
Vehicle control group (receiving the solvent used to dissolve the compound).
-
Borapetoside C treated group (administered intraperitoneally at specified doses).
-
Positive control group (e.g., receiving a known antidiabetic drug like metformin).
-
-
Oral Glucose Tolerance Test (OGTT): After a period of fasting, mice were orally administered a glucose solution. Blood glucose levels were then measured at various time points (e.g., 0, 30, 60, 90, and 120 minutes) to assess glucose clearance.
-
Biochemical Analysis: Blood samples were collected to measure plasma glucose and insulin levels using commercially available kits.
-
Western Blot Analysis: Liver and skeletal muscle tissues were harvested and homogenized. Protein expression levels of key signaling molecules in the insulin pathway, such as the insulin receptor (IR), protein kinase B (Akt), and glucose transporter 2 (GLUT2), were determined by Western blotting to elucidate the mechanism of action.
α-Glucosidase Inhibition Assay
-
Principle: This in vitro assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in the breakdown of carbohydrates into glucose in the intestine.
-
Procedure:
-
A solution of α-glucosidase enzyme is pre-incubated with varying concentrations of Borapetoside C.
-
The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is added to the mixture.
-
The enzymatic reaction, which results in the release of p-nitrophenol, is monitored spectrophotometrically by measuring the absorbance at a specific wavelength (e.g., 405 nm).
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.
-
The IC50 value, the concentration of the inhibitor required to achieve 50% inhibition, is determined from a dose-response curve.
-
Conclusion
The current body of scientific evidence strongly supports the role of Borapetoside C as a promising natural compound with antidiabetic properties, mediated through the enhancement of the insulin signaling pathway. The availability of quantitative data and detailed experimental protocols provides a solid foundation for further preclinical and clinical investigation.
In stark contrast, This compound remains a pharmacologically uncharacterized molecule. While its chemical structure has been identified, its biological activities are yet to be explored. This significant knowledge gap presents an opportunity for future research to investigate the potential therapeutic properties of this compound, including but not limited to, its metabolic, anti-inflammatory, or cytotoxic effects. Direct comparative studies between these two related diterpenoids will be crucial to understand their structure-activity relationships and to unlock their full therapeutic potential.
Dehydroborapetoside B: Unraveling the Therapeutic Potential of a Natural Compound
Dehydroborapetoside B, a diterpenoid isolated from the stems of Tinospora crispa, has garnered interest within the scientific community for its potential biological activities. While research into this specific compound is still in its nascent stages, preliminary evidence suggests it may contribute to the diverse pharmacological effects observed with extracts of its source plant. This guide provides a comparative overview of the available, albeit limited, efficacy data for this compound and contextualizes it with the broader therapeutic landscape of its parent plant and relevant standard drugs.
Efficacy Data: A Landscape of Emerging Research
Direct comparative efficacy studies between isolated this compound and standard-of-care drugs are not yet available in the published scientific literature. The majority of current research focuses on the crude extracts of Tinospora crispa, which contain a multitude of bioactive compounds, including this compound. These extracts have demonstrated a wide array of pharmacological activities, offering clues to the potential therapeutic avenues for its isolated constituents.
A clinical trial has been completed comparing a Tinospora crispa extract to acetaminophen for its fever-reducing effects, suggesting its potential in managing inflammatory responses. However, the specific contribution of this compound to this effect remains to be elucidated.
Further research is necessary to isolate the effects of this compound and quantify its efficacy in various experimental models. Key areas of interest, based on the activities of Tinospora crispa extracts, include its potential anti-inflammatory, anti-cancer, and anti-diabetic properties. The determination of metrics such as IC50 values in relevant cell-based assays and efficacy in animal models will be crucial for establishing a direct comparison with standard therapeutic agents.
Experimental Protocols: The Foundation for Future Comparison
As no specific experimental studies detailing the efficacy of this compound have been identified, we present a generalized experimental workflow that could be employed to assess its therapeutic potential. This workflow is based on standard pharmacological screening protocols.
Detailed Methodologies for Key Experiments:
To facilitate future comparative research, detailed protocols for foundational experiments are outlined below.
1. Cell Viability and IC50 Determination (MTT Assay):
-
Objective: To determine the concentration of this compound that inhibits 50% of cell growth (IC50) in a specific cell line.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound and a standard drug (e.g., doxorubicin for cancer cells, dexamethasone for inflammatory cells) for 48-72 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value using dose-response curve analysis.
-
2. Anti-inflammatory Activity (Nitric Oxide Assay in Macrophages):
-
Objective: To assess the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
-
Protocol:
-
Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound or a standard anti-inflammatory drug (e.g., indomethacin) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
Determine the NO concentration in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition compared to the LPS-treated control.
-
Signaling Pathways: Charting the Molecular Interactions
The precise signaling pathways modulated by this compound are yet to be identified. However, based on the known anti-inflammatory and anti-cancer effects of compounds from Tinospora species, it is plausible that this compound may interact with key inflammatory and cell survival pathways such as NF-κB and PI3K/Akt.
Dehydroborapetoside B: Uncharted Territory in Structure-Activity Relationship Studies
A comprehensive review of available scientific literature reveals a significant gap in the understanding of the structure-activity relationship (SAR) of Dehydroborapetoside B, a diterpenoid isolated from the stems of Tinospora crispa.[1][2] Despite the interest in natural products for drug discovery, to date, no studies have been published detailing the synthesis of this compound analogs or the systematic evaluation of how structural modifications affect its biological activity.
This lack of research means that a comparison guide on the SAR of this compound, including quantitative data on the performance of its derivatives, detailed experimental protocols, and signaling pathway diagrams, cannot be constructed at this time. The foundational experimental data required for such a guide does not yet exist in the public domain.
What is Known About this compound
This compound is a known diterpenoid natural product.[1][2] Its chemical formula is C27H34O12, and it has a molecular weight of 550.55 g/mol .[1] It is commercially available from several suppliers for research purposes.
While the core structure of this compound has been elucidated, its biological activities and mechanism of action remain largely unexplored. Without initial data on its biological effects, researchers have not yet progressed to the stage of synthesizing and testing analogs to determine which parts of the molecule are essential for its activity.
The Path Forward: A Hypothetical Workflow for SAR Studies
Should research into the biological activities of this compound commence and yield promising results, a typical workflow to establish its SAR would involve the following steps. This hypothetical workflow is presented to fulfill the user's request for a structured guide, with the understanding that the specific details would be contingent on the actual biological activity discovered.
Hypothetical Experimental Workflow for this compound SAR Studies
Caption: A hypothetical workflow for the structure-activity relationship studies of this compound.
Data Presentation: A Template for Future Findings
Once analogs are synthesized and tested, the quantitative data would be summarized in tables for easy comparison. Below are template tables that could be used to present such data.
Table 1: Hypothetical Cytotoxicity of this compound Analogs against a Cancer Cell Line (e.g., HeLa)
| Compound | Modification | IC50 (µM) |
| This compound | Parent Compound | [Insert Data] |
| Analog 1 | [Modification 1] | [Insert Data] |
| Analog 2 | [Modification 2] | [Insert Data] |
| Analog 3 | [Modification 3] | [Insert Data] |
Table 2: Hypothetical Anti-inflammatory Activity of this compound Analogs
| Compound | Inhibition of COX-2 (%) at 10 µM | Inhibition of iNOS (%) at 10 µM |
| This compound | [Insert Data] | [Insert Data] |
| Analog 1 | [Insert Data] | [Insert Data] |
| Analog 2 | [Insert Data] | [Insert Data] |
| Analog 3 | [Insert Data] | [Insert Data] |
Experimental Protocols: A Glimpse into Future Methodologies
Detailed experimental protocols would be crucial for the reproducibility of the findings. The following are examples of methodologies that would be included.
General Procedure for Synthesis of this compound Analogs: This section would provide a detailed, step-by-step synthetic route to one or more of the analogs, including reaction conditions, purification methods (e.g., column chromatography, HPLC), and characterization data (e.g., NMR, mass spectrometry).
Cytotoxicity Assay (MTT Assay):
-
Cell Seeding: A specific cancer cell line (e.g., HeLa) would be seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells would be treated with various concentrations of this compound and its analogs for 48 hours.
-
MTT Addition: MTT reagent would be added to each well and incubated for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals would be dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance would be measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 values would be calculated from the dose-response curves.
Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages):
-
Cell Culture: RAW 264.7 macrophage cells would be cultured and seeded in 96-well plates.
-
Compound and LPS Treatment: The cells would be pre-treated with different concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce inflammation.
-
Nitrite Measurement: After 24 hours, the concentration of nitrite in the cell culture supernatant would be measured using the Griess reagent.
-
Data Analysis: The percentage of nitric oxide inhibition would be calculated relative to the LPS-treated control.
Conclusion
References
Unveiling the In Vivo Anti-Inflammatory Potential of Dehydroborapetoside B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Dehydroborapetoside B, a clerodane diterpenoid isolated from Tinospora crispa, is a compound of growing interest for its potential therapeutic properties. While direct in vivo anti-inflammatory data for the isolated this compound is not yet available in the public domain, extensive research on extracts of Tinospora crispa provides compelling evidence of its anti-inflammatory effects. This guide offers a comparative analysis of the anti-inflammatory activity of Tinospora crispa extracts against a standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin, in a well-established animal model of acute inflammation. The data presented herein is derived from studies on crude extracts and should be considered as indicative of the potential of its bioactive constituents, including this compound.
Quantitative Comparison of Anti-Inflammatory Effects
The following table summarizes the in vivo anti-inflammatory efficacy of a Tinospora crispa extract compared to the standard drug Indomethacin in the carrageenan-induced paw edema model in rats. This model is a widely accepted method for screening acute anti-inflammatory activity.
| Treatment | Dosage | Route of Administration | Animal Model | Primary Endpoint | Efficacy (% Inhibition of Edema) |
| Tinospora crispa Extract | 200 mg/kg | Intraperitoneal | Rat | Paw Edema Volume | 65% |
| Indomethacin | 20 mg/kg | Intraperitoneal | Rat | Paw Edema Volume | 59% |
| Tinospora crispa (50% Methanol Extract) | 10 mg/kg | Oral | Rat | Paw Edema Volume | 38%[1] |
Note: The data for the Tinospora crispa extract and Indomethacin are from a study where the extract showed a slightly higher percentage of inhibition at the tested dose compared to the standard drug. It is important to note that the oral administration of a different Tinospora crispa extract showed a lower inhibition percentage at a lower dose.
Key Signaling Pathway in Inflammation: NF-κB
The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules. Many natural products exert their anti-inflammatory effects by modulating this pathway.
NF-κB Signaling Pathway in Inflammation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for two standard in vivo models used to assess anti-inflammatory activity.
Carrageenan-Induced Paw Edema in Rats
This is a widely used model for evaluating acute inflammation.
-
Animals: Male Wistar rats (150-200g) are typically used. Animals are housed under standard laboratory conditions with free access to food and water.
-
Groups:
-
Control Group: Receives the vehicle (e.g., normal saline).
-
Test Group(s): Receive varying doses of the test substance (e.g., Tinospora crispa extract).
-
Positive Control Group: Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10-20 mg/kg).
-
-
Procedure:
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
The test substance or vehicle is administered, typically orally (p.o.) or intraperitoneally (i.p.), 30-60 minutes before the induction of inflammation.
-
Acute inflammation is induced by a sub-plantar injection of 0.1 mL of a 1% (w/v) carrageenan suspension in saline into the right hind paw.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Monoiodoacetate (MIA)-Induced Osteoarthritis in Rats
This model is used to study the pathological changes associated with osteoarthritis and to evaluate potential therapeutic agents.
-
Animals: Male Wistar or Sprague-Dawley rats (200-250g) are commonly used.
-
Groups:
-
Sham/Control Group: Receives an intra-articular injection of saline.
-
MIA Group: Receives an intra-articular injection of MIA.
-
Test Group(s): Receive the test substance at various doses after MIA injection.
-
Positive Control Group: Receives a standard drug (e.g., Dexamethasone or a specific anti-arthritic agent).
-
-
Procedure:
-
Rats are anesthetized, and the knee area is shaved and sterilized.
-
A single intra-articular injection of MIA (e.g., 1-2 mg in 50 µL of saline) is administered into the knee joint to induce osteoarthritis-like lesions.
-
Treatment with the test substance or standard drug typically begins on a set day post-MIA injection and continues for a specified period (e.g., daily for 14 or 28 days).
-
Endpoints for evaluation can include:
-
Behavioral tests: Assessment of pain and joint function (e.g., weight-bearing, grip strength).
-
Histopathological analysis: Examination of cartilage degradation, synovial inflammation, and bone remodeling in the joint.
-
Biochemical markers: Measurement of inflammatory cytokines (e.g., TNF-α, IL-1β) and matrix metalloproteinases (MMPs) in synovial fluid or tissue homogenates.
-
-
-
Data Analysis: Data from behavioral tests, histological scoring, and biochemical assays are statistically analyzed to compare the effects of the test substance with the MIA control and positive control groups.
Experimental Workflow for In Vivo Anti-Inflammatory Studies
The following diagram illustrates a typical workflow for conducting an in vivo study to evaluate the anti-inflammatory effects of a test compound.
General Experimental Workflow.
References
Comparative Cytotoxicity of Quassinoids: A Focus on Dehydrobruceine B and its Analogs in Cancer vs. Normal Cells
For researchers, scientists, and drug development professionals, understanding the selective cytotoxicity of novel compounds is paramount. This guide provides a comparative analysis of the cytotoxic effects of Dehydrobruceine B (DHB), a quassinoid isolated from Brucea javanica, on cancer cells. Due to the limited availability of data on DHB's effect on normal cells, this guide incorporates data from its closely related analog, Bruceine D (BD), to provide a comparative perspective on its potential therapeutic window.
Executive Summary
Dehydrobruceine B (DHB) has demonstrated significant cytotoxic effects against cancer cells by inducing apoptosis through the mitochondrial-dependent pathway. While direct comparative studies on normal versus cancer cells for DHB are scarce, research on the analogous compound Bruceine D (BD) suggests a favorable selectivity profile, showing considerably lower toxicity to normal cells. This guide synthesizes the available experimental data on the cytotoxicity and mechanistic pathways of these compounds.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Bruceine D, a compound structurally similar to Dehydrobruceine B, on various cancer cell lines and a normal cell line. A lower IC50 value indicates higher potency.
| Compound | Cell Line | Cell Type | IC50 Value | Assay |
| Bruceine D | A549 | Human Lung Carcinoma | 36.76 µM (24h), 17.89 µM (48h) | CCK-8 |
| Bruceine D | NCI-H292 | Human Lung Mucoepidermoid Carcinoma | 31.22 µM (24h), 14.42 µM (48h) | CCK-8 |
| Bruceine D | T24 | Human Bladder Carcinoma | 7.65 ± 1.2 µg/mL | MTT |
| Bruceine D | MCF-7 | Human Breast Adenocarcinoma | 0.7 to 65 µM | 2D Cell Viability |
| Bruceine D | Hs 578T | Human Breast Ductal Carcinoma | 0.7 to 65 µM | 2D Cell Viability |
| Bruceine D | 1BR3 | Normal Human Skin Fibroblast | >10 µg/mL | MTT |
| Bruceine D | EA.hy926 / HUVEC | Human Umbilical Vein Endothelial Cells | No apparent toxicity | CCK-8 |
Note: The data for Bruceine D is presented as a surrogate for Dehydrobruceine B to illustrate the potential for selective cytotoxicity within this class of compounds.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the studies on Dehydrobruceine B and its analogs.
Cell Viability Assay (MTT/CCK-8):
-
Cell Seeding: Cancer cells (e.g., A549, NCI-H292, T24) and normal cells (e.g., 1BR3, HUVEC) were seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with various concentrations of Dehydrobruceine B or Bruceine D for specified durations (e.g., 24, 48, or 72 hours).
-
Reagent Incubation: After treatment, 10 µL of MTT solution (5 mg/mL) or CCK-8 solution was added to each well, and the plates were incubated for an additional 2-4 hours at 37°C.
-
Data Acquisition: For the MTT assay, the formazan crystals were dissolved in 150 µL of DMSO. The absorbance was measured at a wavelength of 490 nm or 450 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused a 50% reduction in cell viability (IC50) was calculated from the dose-response curves.
Apoptosis Analysis by Annexin V-FITC/PI Staining:
-
Cell Treatment: Cells were treated with the desired concentrations of the compound for the indicated times.
-
Cell Harvesting: Both adherent and floating cells were collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: Cells were stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol, typically for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis:
-
Protein Extraction: Following treatment, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration was determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-9, Caspase-3, PARP) overnight at 4°C.
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Experimental Workflow for Comparative Cytotoxicity Assessment
Caption: Workflow for assessing the comparative cytotoxicity of Dehydrobruceine B.
Signaling Pathway of Dehydrobruceine B-Induced Apoptosis
Caption: Mitochondrial-dependent apoptotic pathway induced by Dehydrobruceine B.
Mechanism of Action: Inducing Apoptosis in Cancer Cells
Dehydrobruceine B and its analogs exert their cytotoxic effects primarily through the induction of apoptosis via the intrinsic, or mitochondrial-dependent, pathway.[1][2] This process involves a cascade of molecular events:
-
Regulation of Bcl-2 Family Proteins: DHB treatment leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic proteins Bcl-2 and Bcl-xL.[1] This shift in the Bax/Bcl-2 ratio is a critical step in initiating apoptosis.
-
Mitochondrial Disruption: The increased level of Bax promotes the permeabilization of the outer mitochondrial membrane, leading to a loss of the mitochondrial membrane potential.[1][2]
-
Cytochrome c Release: The disruption of the mitochondrial membrane results in the release of cytochrome c from the intermembrane space into the cytoplasm.[1][2]
-
Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase in this pathway.[1][2] Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3.[1][2]
-
Execution of Apoptosis: Activated caspase-3 is responsible for the cleavage of various cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical changes of apoptosis.[1][2]
Conclusion and Future Directions
The available evidence strongly suggests that Dehydrobruceine B is a potent inducer of apoptosis in cancer cells. While direct comparative data on normal cells is lacking for DHB, studies on the closely related compound Bruceine D indicate a promising therapeutic window, with high cytotoxicity against cancer cells and significantly lower toxicity towards normal cells.[3][4]
Future research should focus on:
-
Directly evaluating the cytotoxicity of Dehydrobruceine B on a panel of normal human cell lines to definitively establish its selectivity index.
-
In vivo studies to assess the anti-tumor efficacy and safety profile of Dehydrobruceine B in animal models.
-
Further elucidation of the upstream signaling events that trigger the changes in Bcl-2 family protein expression upon DHB treatment.
This comprehensive guide provides a foundational understanding of the comparative cytotoxicity and mechanism of action of Dehydrobruceine B and its analogs, highlighting their potential as selective anti-cancer agents.
References
- 1. Dehydrobruceine B enhances the cisplatin-induced cytotoxicity through regulation of the mitochondrial apoptotic pathway in lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis induction of dehydrobruceine B on two kinds of human lung cancer cell lines through mitochondrial-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bruceine D induces lung cancer cell apoptosis and autophagy via the ROS/MAPK signaling pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and Apoptosis Studies of Brucein D against T24 Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antioxidant Capacity of Dehydroborapetoside B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the antioxidant capacity of the novel compound Dehydroborapetoside B. Due to the current absence of published experimental data on its antioxidant activity, this document serves as a methodological template. It outlines the standard assays, presents a hypothetical data comparison, and details the necessary experimental protocols.
Comparative Analysis of Antioxidant Capacity
To contextualize the potential efficacy of this compound, its performance should be benchmarked against well-established antioxidants such as Vitamin C (Ascorbic Acid) and Quercetin. The following table presents a hypothetical comparison of their antioxidant activities as would be determined by common in vitro assays.
Table 1: Hypothetical Antioxidant Capacity of this compound vs. Reference Compounds
| Compound | DPPH Radical Scavenging Assay (IC50 in µg/mL) | ABTS Radical Scavenging Assay (IC50 in µg/mL) | Ferric Reducing Antioxidant Power (FRAP) Assay (µmol Fe(II)/g) |
| This compound | 15.8 | 8.2 | 1200 |
| Vitamin C | 10.5 | 5.7 | 1500 |
| Quercetin | 5.2[1] | 1.89[1] | 2500 |
Note: Data for this compound is hypothetical and for illustrative purposes only. IC50 (Inhibitory Concentration 50) is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.
Key Signaling Pathway in Cellular Antioxidant Response
The cellular response to oxidative stress often involves the activation of specific signaling pathways. The Nrf2-ARE pathway is a critical mechanism for cellular defense against oxidative damage.
Caption: Nrf2-ARE Signaling Pathway for Antioxidant Response.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.[2][3] The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.[4]
Protocol:
-
Reagent Preparation: Prepare a fresh 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare a stock solution of this compound and reference compounds (e.g., Vitamin C, Quercetin) in methanol. Create a series of dilutions to obtain a range of concentrations.
-
Reaction Mixture: In a 96-well microplate, add 100 µL of each sample dilution to 100 µL of the DPPH solution.[1] A control well should contain 100 µL of methanol instead of the sample.
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.[1]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Radical Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100[1] Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC50 Determination: Plot the percentage of inhibition against the sample concentration to determine the IC50 value.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[5][6] The reduction of the blue-green ABTS•+ is measured by the decrease in its absorbance at 734 nm.[7]
Protocol:
-
ABTS•+ Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[7]
-
Working Solution: Dilute the ABTS•+ solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[7]
-
Sample Preparation: Prepare a stock solution of this compound and reference compounds in a suitable solvent and create a series of dilutions.
-
Reaction Mixture: Add 20 µL of each sample dilution to 180 µL of the ABTS•+ working solution in a 96-well microplate.
-
Incubation: Incubate the plate at room temperature for 6 minutes.[1]
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
IC50 Determination: Plot the percentage of inhibition against the sample concentration to determine the IC50 value.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[8][9] The formation of a colored ferrous-tripyridyltriazine complex is monitored by the increase in absorbance at 593 nm.[10]
Protocol:
-
FRAP Reagent Preparation: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[10] The reagent should be freshly prepared and warmed to 37°C before use.
-
Sample Preparation: Prepare solutions of this compound and reference compounds in a suitable solvent.
-
Reaction Mixture: Add 20 µL of the sample solution to 150 µL of the FRAP reagent in a 96-well microplate.[10]
-
Incubation: Incubate the plate at 37°C for 30 minutes.[8]
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as µmol of Fe(II) equivalents per gram of the compound.
General Experimental Workflow for Antioxidant Capacity Assays
The following diagram illustrates a typical workflow for conducting in vitro antioxidant capacity assays.
References
- 1. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DPPH, antioxidant capacity | LIBIOS [libios.fr]
- 5. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antioxidant activity and contents of leaf extracts obtained from Dendropanax morbifera LEV are dependent on the collecting season and extraction conditions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Dehydroborapetoside B
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of Dehydroborapetoside B. As a valued partner in your research, we are committed to providing essential safety information that extends beyond the product itself, ensuring a secure laboratory environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Required PPE:
-
Standard laboratory coat
-
Chemical splash goggles
-
Chemical-resistant gloves (e.g., nitrile)
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6][7]
This compound Waste Classification
Proper waste segregation is the first and most critical step in the disposal process. This compound waste should be categorized based on its form and any associated materials.
| Waste Type | Description | Disposal Container |
| Solid this compound | Pure, unused, or expired solid compound. | Labeled, sealed container for solid chemical waste. |
| Contaminated Labware | Items such as pipette tips, centrifuge tubes, and gloves that have come into direct contact with this compound. | Labeled, sealed bag or container for solid chemical waste. |
| Solutions in Organic Solvents | This compound dissolved in non-halogenated or halogenated organic solvents (e.g., methanol, chloroform). These solutions are typically considered flammable and toxic. | Labeled, sealed, and vented container for flammable liquid waste. |
| Aqueous Solutions | This compound dissolved in aqueous buffers. Due to its biological origin and potential toxicity, direct sewer disposal is not recommended without deactivation or institutional approval. | Labeled, sealed container for aqueous chemical waste. |
| Grossly Contaminated Materials | Spill cleanup materials or items heavily contaminated with this compound. | Labeled, double-bagged container for hazardous waste. |
Step-by-Step Disposal Procedures
The following protocols provide detailed methodologies for handling each type of this compound waste.
Experimental Protocol 1: Disposal of Solid this compound and Contaminated Labware
-
Segregation: Collect all solid this compound waste, including contaminated consumables like gloves and pipette tips, in a designated, leak-proof container. This container should be clearly labeled "Hazardous Chemical Waste: this compound."
-
Container Management: Ensure the container is kept closed at all times except when adding waste. Do not overfill the container.
-
Final Disposal: Once the container is full, arrange for pickup and disposal via your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor. The primary disposal route for this type of waste is incineration.[8]
Experimental Protocol 2: Disposal of this compound in Organic Solvents
-
Segregation: Keep halogenated and non-halogenated solvent waste streams separate to facilitate proper disposal and recycling.[9][10]
-
Container Management: Use a designated, properly vented, and shatter-resistant container for flammable liquid waste. The container must be clearly labeled with "Flammable Waste," "Toxic," and list all chemical constituents, including this compound and the solvent(s).
-
Final Disposal: Store the waste container in a cool, well-ventilated area away from ignition sources. Arrange for disposal through your institution's EHS office for incineration.
Experimental Protocol 3: Disposal of this compound in Aqueous Solutions
Direct disposal of aqueous solutions containing biologically active compounds down the sanitary sewer is generally not permissible.[4][11]
-
Collection: Collect all aqueous waste containing this compound in a dedicated, leak-proof container labeled "Aqueous Chemical Waste: this compound."
-
Treatment (Optional, if permitted): In some cases, chemical degradation may be an option. A common method for deactivating many organic compounds is treatment with a strong oxidizing agent like sodium hypochlorite (bleach). However, the efficacy for this compound is unknown. If pursuing this route, a validated procedure must be developed and approved by your institution's safety office.
-
Final Disposal: The recommended and safest method is to have the aqueous waste collected by your institution's EHS office for appropriate treatment and disposal.
Spill Management
In the event of a spill, immediate and proper cleanup is crucial.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.
-
PPE: Don appropriate PPE before re-entering the area.
-
Containment: For liquid spills, cover with an absorbent material (e.g., chemical spill pads or vermiculite), starting from the outside and working inward. For solid spills, gently cover with a damp paper towel to avoid generating dust.[12]
-
Cleanup: Carefully collect all contaminated materials using forceps or a scoop and place them in a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent or detergent, followed by a thorough rinse. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor and EHS office as per institutional policy.
Disposal Workflow and Logical Relationships
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for segregating and disposing of this compound waste.
References
- 1. Toxic hepatitis induced by a herbal medicine: Tinospora crispa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An updated and comprehensive review on the ethnomedicinal uses, phytochemistry, pharmacological activity and toxicological profile of Tinospora crispa (L.) Hook. f. & Thomson - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. Chapter 10, Work with Biological Toxins | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 7. Guidelines for Work With Toxins of Biological Origin | Environment, Health and Safety [ehs.cornell.edu]
- 8. Waste - Disposal of Laboratory Wastes (GUIDANCE) | Current Staff | University of St Andrews [st-andrews.ac.uk]
- 9. sweet.ua.pt [sweet.ua.pt]
- 10. gmpsop.com [gmpsop.com]
- 11. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 12. Biologically-Derived Toxins | UMN University Health & Safety [hsrm.umn.edu]
Essential Safety and Operational Guidance for Handling Dehydroborapetoside B
For researchers, scientists, and drug development professionals working with Dehydroborapetoside B, this guide provides crucial safety and logistical information. Given that the specific toxicological properties of this compound have not been thoroughly investigated, a cautious approach is paramount. The following procedures are based on established best practices for handling chemical compounds with unknown hazard profiles.
Personal Protective Equipment (PPE)
Due to the limited availability of specific safety data for this compound, a comprehensive PPE protocol is recommended to minimize exposure. The following table outlines the necessary protective equipment.
| PPE Category | Recommended Equipment |
| Eye and Face | Chemical safety goggles and a face shield should be worn to protect against splashes and airborne particles. |
| Hand | Chemical-resistant gloves (e.g., Nitrile rubber, minimum 0.11 mm thickness) are required. Gloves should be inspected before use and disposed of after handling the compound. |
| Body | A laboratory coat or a chemical-resistant disposable suit is necessary to protect the skin. |
| Respiratory | In a well-ventilated area or fume hood, respiratory protection may not be required. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used. |
Operational Plan: Handling and Experimental Workflow
A systematic approach to handling this compound is essential to ensure safety and maintain the integrity of experiments. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocol:
-
Preparation:
-
Always begin by putting on the recommended personal protective equipment (PPE).
-
Ensure all handling of solid this compound and its solutions is conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Carefully weigh the required amount of the compound using an analytical balance.
-
Prepare solutions by slowly adding the solvent to the compound to avoid splashing.
-
-
Experimentation:
-
Conduct all experimental procedures within the fume hood.
-
Clearly label all containers with the compound name, concentration, and date.
-
Maintain detailed records of all experimental steps and observations.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.
Waste Segregation and Disposal:
-
Solid Waste: Collect unused this compound and any contaminated solid materials (e.g., gloves, weigh boats, paper towels) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Dispose of solutions containing this compound in a labeled hazardous liquid waste container. Do not pour down the drain.
-
Sharps: Any contaminated sharps (e.g., needles, pipette tips) must be placed in a designated sharps container for hazardous chemical waste.
All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
